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  • Product: Ethyl 4,6-dichloropyrimidine-2-carboxylate
  • CAS: 56032-01-0

Core Science & Biosynthesis

Foundational

Molecular Structure and Reactivity Profile of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate: A Strategic Guide for Synthetic and Medicinal Chemists

Executive Summary In the landscape of modern drug discovery, the pyrimidine core remains one of the most privileged scaffolds due to its favorable physicochemical properties and structural mimicry of natural nucleobases....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine core remains one of the most privileged scaffolds due to its favorable physicochemical properties and structural mimicry of natural nucleobases. Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) stands out as a highly versatile, di-halogenated building block. This technical guide provides an in-depth analysis of its molecular architecture, electronic reactivity profile, and field-proven synthetic protocols, specifically contextualized for researchers developing kinase inhibitors and targeted therapeutics.

Molecular Architecture and Electronic Profile

The synthetic utility of ethyl 4,6-dichloropyrimidine-2-carboxylate is dictated by the extreme electron deficiency of its aromatic system. This deficiency is a product of three synergistic structural features:

  • The Pyrimidine Core: The presence of two electronegative nitrogen atoms in the six-membered ring inherently lowers the electron density of the

    
    -system compared to benzene or pyridine.
    
  • C2-Ester Activation: The ethyl carboxylate group at the C2 position exerts strong mesomeric (-M) and inductive (-I) withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, priming it for nucleophilic attack 1.

  • C4/C6 Chlorides: The chlorine atoms act as excellent leaving groups. Because the molecule possesses a

    
     axis of symmetry, the initial substitution at either C4 or C6 is statistically equivalent. However, once mono-substitution occurs, the symmetry is broken, altering the electronic landscape and allowing for highly controlled, sequential functionalization.
    

ReactivityMap Core Ethyl 4,6-dichloropyrimidine -2-carboxylate C4 C4 / C6 Positions (Chlorides) Core->C4 C2 C2 Position (Ethyl Ester) Core->C2 SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr Suzuki Pd-Catalyzed Cross-Coupling C4->Suzuki Hydrolysis Hydrolysis / Amidation C2->Hydrolysis

Figure 1: Reactivity map of ethyl 4,6-dichloropyrimidine-2-carboxylate functional sites.

Quantitative Data Summary

To facilitate rapid experimental design, the physicochemical properties and primary reactivity modes of the compound are summarized below.

Table 1: Physicochemical Properties 2

PropertyValue
Chemical Name Ethyl 4,6-dichloropyrimidine-2-carboxylate
CAS Number 56032-01-0
Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
Storage Conditions Inert atmosphere, 2-8°C (moisture sensitive)

Table 2: Reactivity Profile Summary

Reaction TypeTarget SiteTypical ReagentsMechanistic Outcome
SNAr (Amination) C4 / C6Amines, DIPEA, THFRapid displacement of Cl due to low LUMO. Yields mono-aminated pyrimidine.
Suzuki Coupling C4 / C6Boronic Acids, Pd(dppf)Cl₂, Cs₂CO₃Pd-catalyzed C-C bond formation. Mono-selectivity controlled by stoichiometry and temp.
Ester Hydrolysis C2LiOH, THF/H₂O (0°C)Cleaves ethyl ester to carboxylic acid. Requires low temp to prevent SNAr by hydroxide.

Application in Drug Discovery: The p38 MAPK / MK2 Axis

Ethyl 4,6-dichloropyrimidine-2-carboxylate is frequently utilized as a central scaffold in the synthesis of kinase inhibitors, particularly those targeting the p38 MAPK / MK2 signaling axis 3.

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary driver of the inflammatory response. MAPK-activated protein kinase 2 (MK2) is a direct downstream substrate of p38. Because the p38:MK2 complex is exceptionally stable (


 nM), directly inhibiting MK2 offers a strategic advantage: it blocks inflammatory cytokine production (e.g., TNF-

) while bypassing the severe systemic toxicity often associated with global p38 blockade. The pyrimidine core acts as a rigid hinge-binding motif, orienting C4/C6 substituents precisely into the ATP-binding pocket of MK2.

Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 MK2 MK2 (MAPKAPK2) p38->MK2 Inflammation Inflammatory Response MK2->Inflammation Inhibitor Pyrimidine-based MK2 Inhibitor Inhibitor->MK2 Competitive Inhibition

Figure 3: p38 MAPK/MK2 signaling axis targeted by pyrimidine-derived small molecule inhibitors.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocol details a regioselective mono-Suzuki-Miyaura coupling, a critical step in building MK2 inhibitors 3.

Protocol: Regioselective Mono-Suzuki-Miyaura Coupling

Objective: Functionalize the C4 position with a cyclopropyl group while preserving the C6 chloride for subsequent derivatization.

Causality of Experimental Choices:

  • Solvent System (Toluene/H₂O 10:1): The biphasic system is non-negotiable. Toluene solubilizes the highly reactive pyrimidine, while water dissolves the inorganic base. This interfacial reaction prevents the degradation/hydrolysis of the C2-ester that would occur in purely polar protic solvents.

  • Base (Cs₂CO₃): Cesium carbonate is highly soluble in the aqueous phase and provides the optimal basicity to form the reactive boronate complex without hydrolyzing the ethyl ester.

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a wide bite angle on the palladium center. This accelerates the reductive elimination step, minimizing homocoupling side reactions and ensuring efficient turnover.

  • Temperature (Room Temperature): Because the C4/C6 chlorides are highly activated by the electron-withdrawing C2-ester, oxidative addition is extremely fast. Running the reaction at room temperature ensures mono-selectivity; elevated temperatures would lead to uncontrollable di-substitution.

Step-by-Step Methodology:

  • Preparation: To a dried, nitrogen-flushed round-bottom flask, add ethyl 4,6-dichloropyrimidine-2-carboxylate (500 mg, 2.26 mmol, 1.0 equiv) and cyclopropylboronic acid (194.3 mg, 2.26 mmol, 1.0 equiv).

  • Solvation: Dissolve the reagents in anhydrous Toluene (5 mL). Add distilled H₂O (0.5 mL).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (37.5 mg, 0.068 mmol, 0.03 equiv) followed by Cs₂CO₃ (1.47 g, 4.52 mmol, 2.0 equiv).

  • Execution: Stir the biphasic mixture vigorously at room temperature (20-25°C) under a continuous nitrogen atmosphere for 4-6 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     221) is consumed, and the mono-coupled product mass (
    
    
    
    227 for
    
    
    Cl) is dominant.
  • Workup: Dilute with Ethyl Acetate (15 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Step1 1. Reagent Preparation 0.5g Pyrimidine + 1 eq Cyclopropylboronic Acid Step2 2. Catalyst & Base Addition 0.03 eq Pd(dppf)Cl2 + 2 eq Cs2CO3 Step1->Step2 Step3 3. Solvent System Toluene (5 mL) + H2O (0.5 mL) Step2->Step3 Step4 4. Reaction Execution Room Temp, N2 Atmosphere Step3->Step4 Step5 5. Workup & Isolation Extraction & Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling.

References

  • Title: US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL
  • Title: ethyl 4,6-dichloropyrimidine-2-carboxylate | 56032-01-0 Source: Sigma-Aldrich URL
  • Title: Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate Source: Benchchem URL

Sources

Exploratory

Solvation Dynamics and Synthetic Utility of Ethyl 4,6-dichloropyrimidine-2-carboxylate in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, halogenated pyrimidines serve as indispensable electrophilic scaffolds. Specifically, ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated pyrimidines serve as indispensable electrophilic scaffolds. Specifically, ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) has emerged as a critical building block, most notably in the synthesis of highly selective MK2 (MAPK-activated protein kinase 2) inhibitors[1]. This whitepaper provides an in-depth technical analysis of the compound's solvation dynamics, details field-proven experimental protocols for its functionalization, and outlines the downstream biological pathways targeted by its derivatives.

Structural Identity & Solvation Dynamics

Ethyl 4,6-dichloropyrimidine-2-carboxylate (Molecular Weight: 221.04 g/mol ; Formula: C₇H₆Cl₂N₂O₂) features a uniquely electron-deficient aromatic core[2]. The presence of two electron-withdrawing chlorine atoms at the 4- and 6-positions, coupled with an ethyl ester at the 2-position, creates a highly reactive system primed for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling[3].

Causality of Solubility

Understanding the solubility profile of this compound is paramount for optimizing reaction conditions and avoiding premature degradation (e.g., ester hydrolysis). The molecule lacks hydrogen bond donors and possesses significant lipophilic character due to the halogens and the aromatic ring. Consequently, it exhibits high solubility in aprotic organic solvents but remains practically insoluble in aqueous media.

When preparing stock solutions for biological assays or complex synthetic steps, Dimethyl Sulfoxide (DMSO) is the solvent of choice. DMSO's high dielectric constant effectively solvates the pyrimidine core, though complete dissolution often requires mild heating (37°C) and sonication to overcome the crystalline lattice energy[3]. For liquid-liquid extraction and chromatographic purification, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are optimal due to their favorable interaction with the ester moiety and low boiling points[4].

Table 1: Solubility Profile in Key Organic Solvents
SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale & Recommended Use
DMSO 46.7Excellent (>50 mg/mL)High dipole moment solvates the aromatic core. Use: Stock solutions (requires 37°C heating/sonication)[3].
DCM 9.1ExcellentMatches the lipophilicity of the dichlorinated system. Use: Liquid-liquid extraction.
Ethyl Acetate 6.0Good to ExcellentInteracts favorably with the C-2 ethyl ester. Use: Silica gel chromatography and extraction[4].
Toluene 2.4GoodFacilitates π-π stacking interactions with the pyrimidine ring. Use: Non-polar phase in biphasic cross-coupling[1].
Water 80.1InsolubleHigh polarity and lack of H-bond donors in the solute prevent aqueous solvation. Use: Washing organic layers.
Experimental Methodology: Biphasic Cross-Coupling

A primary application of ethyl 4,6-dichloropyrimidine-2-carboxylate is the functionalization of the 4- and 6-positions via Suzuki-Miyaura cross-coupling to build the core structures of kinase inhibitors[1].

The following protocol details a self-validating biphasic coupling reaction. Causality of the solvent choice: A Toluene/H₂O (10:1) biphasic system is deliberately utilized. Toluene provides excellent solvation for the lipophilic pyrimidine via π-π interactions, while the minor aqueous phase is strictly required to dissolve the inorganic base (Cs₂CO₃), generating the hydroxide/carbonate ions necessary to activate the boronic acid into a reactive boronate complex[1].

Protocol: Palladium-Catalyzed Suzuki Coupling

Note: This protocol is adapted from validated synthetic routes for MK2 inhibitor precursors[1].

  • Reagent Preparation: To a rigorously dried Schlenk flask, add ethyl 4,6-dichloropyrimidine-2-carboxylate (500 mg, 2.262 mmol, 1.00 equiv) and cyclopropylboronic acid (194.30 mg, 2.262 mmol, 1.00 equiv).

  • Solvation: Dissolve the solid mixture in anhydrous Toluene (5.0 mL). Stir at 400 rpm until a homogenous solution is achieved.

  • Aqueous Activation: Add deionized H₂O (0.5 mL) to create the biphasic system.

  • Catalyst & Base Addition: Under a continuous nitrogen sweep, add the catalyst Pd(dppf)Cl₂ (37.48 mg, 0.068 mmol, 0.03 equiv) and the base Cs₂CO₃ (1474.03 mg, 4.524 mmol, 2.00 equiv)[1].

  • Reaction Execution: Seal the vessel and stir at room temperature under a nitrogen atmosphere. Self-Validation Step: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) every 2 hours. The disappearance of the starting material peak (m/z 221) confirms catalytic turnover.

  • Extraction & Purification: Quench the reaction with water (10 mL) and extract the product using Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF/water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

G A Ethyl 4,6-dichloro- pyrimidine-2-carboxylate B Solvation Toluene:H2O (10:1) A->B Dissolve C Catalysis Pd(dppf)Cl2 / Cs2CO3 B->C Add Reagents D Cross-Coupling (RT, N2 atm) C->D React E Extraction EtOAc / Brine D->E Purify

Workflow for Pd-catalyzed Suzuki cross-coupling of the pyrimidine derivative.

Mechanistic Application: The p38/MK2 Signaling Axis

Why do medicinal chemists prioritize the synthesis of derivatives from this specific pyrimidine core? The answer lies in the treatment of chronic inflammatory disorders (e.g., rheumatoid arthritis, Crohn's disease) via the p38 MAPK/MK2 signaling pathway [1].

Historically, direct inhibition of p38 MAPK resulted in severe systemic toxicity and tachyphylaxis because p38 regulates a vast array of essential cellular functions[1]. However, MK2 (MAPK-activated protein kinase 2) is a direct downstream substrate of p38. By utilizing ethyl 4,6-dichloropyrimidine-2-carboxylate to synthesize selective MK2 inhibitors, drug developers can effectively blockade the production of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) without disrupting the upstream p38 architecture[1]. The pyrimidine core acts as a crucial hinge-binding motif within the ATP-binding pocket of the MK2 kinase domain.

Pathway Stimulus Inflammatory Stimuli (LPS, Stress) p38 p38 MAPK (Activation) Stimulus->p38 Upstream Signaling MK2 MK2 Kinase (Phosphorylation) p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) MK2->Cytokines mRNA Translation Inhibitor Pyrimidine-derived MK2 Inhibitor Inhibitor->MK2 Allosteric/Active Site Blockade

The p38 MAPK/MK2 signaling axis targeted by pyrimidine-derived inhibitors.

References
  • ChemBK. CAS Index 5603: Ethyl 4,6-dichloropyriMidine-2-carboxylate (56032-01-0). Available at:[Link]

  • Google Patents (US11680056B2).MK2 inhibitors and uses thereof.
  • Google Patents (US11680056B2 - Extraction Protocols).MK2 inhibitors and uses thereof (EtOAc Extraction).

Sources

Foundational

Electronic Properties and Reactivity Profile of Ethyl 4,6-Dichloropyrimidine-2-carboxylate: A Technical Guide for Drug Discovery

Executive Summary Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly versatile, electrophilic building block widely utilized in the synthesis of targeted therapeutics. It serves as a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly versatile, electrophilic building block widely utilized in the synthesis of targeted therapeutics. It serves as a critical intermediate in the development of kinase inhibitors and KRAS G12C/G12D mutant inhibitors[1][2]. The unique arrangement of electron-withdrawing groups (EWGs) on an inherently


-deficient pyrimidine core creates an extreme electronic environment. This whitepaper dissects the electronic properties of this molecule, mapping how the synergistic inductive and mesomeric effects of its substituents dictate its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) and govern its regioselectivity.

Electronic Mapping of the Pyrimidine Core

The -Deficient Heterocycle

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Because nitrogen is significantly more electronegative than carbon, the ring is naturally


-deficient. The electron density is heavily depleted at the 2-, 4-, and 6-positions, making them inherently electron-deficient and highly susceptible to nucleophilic attack[3].
Substituent Effects in Ethyl 4,6-Dichloropyrimidine-2-carboxylate

The introduction of specific substituents onto this core drastically alters its molecular orbital energy levels:

  • 4,6-Dichloro Groups: Halogens possess a dual electronic nature. They withdraw electron density through the sigma bond via the inductive effect (-I) but can donate electron density through the

    
     system via the mesomeric effect (+M). In the pyrimidine system, the -I effect dominates the ground state, further depleting electron density at C4 and C6. More importantly, chlorine acts as an excellent leaving group during SNAr reactions[4].
    
  • 2-Ethyl Carboxylate Group: The ester moiety at the C2 position exerts strong -I and -M effects. By withdrawing electron density via resonance, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the entire ring system. This LUMO-lowering effect stabilizes the anionic Meisenheimer complex formed during nucleophilic attack, drastically accelerating reaction rates compared to non-carboxylated analogs[5].

G Core Pyrimidine Core (π-deficient) LUMO Lowered LUMO Energy Core->LUMO Intrinsic N electronegativity Cl 4,6-Dichloro Groups (-I > +M) Cl->LUMO Inductive withdrawal Ester 2-Ethyl Carboxylate (-I, -M) Ester->LUMO Resonance & Inductive withdrawal SNAr High SNAr Susceptibility at C4 / C6 LUMO->SNAr Facilitates nucleophilic attack

Electronic effects logic mapping the substituent impact on the pyrimidine ring's LUMO.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

Mechanism and Regioselectivity

The extreme electrophilicity of C4 and C6 makes ethyl 4,6-dichloropyrimidine-2-carboxylate an ideal substrate for SNAr. The reaction proceeds via an addition-elimination mechanism:

  • Addition: The nucleophile (e.g., an amine) attacks the C4 or C6 carbon, breaking the aromaticity and forming a stabilized anionic intermediate (Meisenheimer complex). The negative charge is highly delocalized onto the ring nitrogens and the C2-carboxylate carbonyl oxygen.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Sequential Substitution Logic (Causality)

Because the molecule is symmetric, the first nucleophilic attack can occur at either C4 or C6 with equal probability. However, the second substitution requires significantly harsher conditions.

Why? Once the first chlorine is replaced by an amine (forming a 4-amino-6-chloro derivative), the lone pair on the new amine nitrogen donates electron density into the pyrimidine ring via resonance (+M effect). This raises the LUMO energy, neutralizing the


-deficiency and deactivating the remaining C6-chlorine toward further nucleophilic attack. This electronic feedback loop allows chemists to easily isolate the mono-substituted product by controlling stoichiometry and temperature[5].

Experimental Methodologies: Regioselective Mono-Amination

To leverage the electronic properties described above, the following protocol outlines a self-validating workflow for the mono-amination of ethyl 4,6-dichloropyrimidine-2-carboxylate.

Step-by-Step Protocol & Causal Logic:

  • Preparation: Dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 equiv) in an anhydrous, polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.2 M.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Low temperatures suppress the formation of the di-substituted byproduct, exploiting the activation energy difference between the first and second SNAr events.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 to 2.0 equiv).

    • Causality: The base acts as an acid scavenger for the HCl generated during substitution, preventing the protonation of the incoming amine nucleophile, which would otherwise destroy its nucleophilicity.

  • Nucleophile Addition: Add the primary or secondary amine nucleophile (1.0 to 1.05 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition and strict stoichiometric control prevent local excesses of the nucleophile, ensuring the reaction strictly stops at mono-substitution.

  • Monitoring: Stir for 1–4 hours. Monitor the reaction via LC-MS or TLC. The starting material should be consumed, yielding a single major product peak.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

G SM Ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) Solvent Dissolve in THF or DMF (0-5 °C) SM->Solvent Base Add DIPEA or TEA (1.2 - 2.0 eq) Solvent->Base Nuc Dropwise addition of Amine Nucleophile (1.0 - 1.05 eq) Base->Nuc Monitor Monitor via LC-MS / TLC (1-4 hours) Nuc->Monitor Workup Aqueous Quench & Extraction (EtOAc / Brine) Monitor->Workup Product Mono-SNAr Product (C4 substituted) Workup->Product

Experimental workflow for the regioselective mono-SNAr amination.

Quantitative Data & Spectroscopic Signatures

The electronic environment of the pyrimidine ring is directly reflected in its spectroscopic data. The strong deshielding effects of the halogens and the ester group result in characteristic NMR shifts and IR stretching frequencies[4][5].

Spectroscopic MethodFeature / AssignmentTypical Value / ShiftElectronic Implication
1H NMR (CDCl3) Pyrimidine C5-H~ 7.60 - 7.80 ppm (Singlet)Highly deshielded due to adjacent C4/C6 chlorines and ring

-deficiency.
1H NMR (CDCl3) Ester -CH2-~ 4.40 - 4.50 ppm (Quartet)Deshielded by the adjacent carbonyl oxygen.
13C NMR (CDCl3) Pyrimidine C2~ 158.0 - 160.0 ppmExtreme deshielding from two adjacent nitrogens and the ester carbonyl.
13C NMR (CDCl3) Pyrimidine C4, C6~ 161.0 - 163.0 ppmDeshielded by electronegative chlorine atoms and ring nitrogens.
IR Spectroscopy C=O Stretch (Ester)~ 1730 - 1745 cm⁻¹Conjugation with the electron-poor pyrimidine ring shifts the frequency.
IR Spectroscopy C-Cl Stretch~ 550 - 650 cm⁻¹Characteristic carbon-halogen bond vibration.

Conclusion

Ethyl 4,6-dichloropyrimidine-2-carboxylate is a masterclass in heterocyclic electronic design. By combining the intrinsic


-deficiency of pyrimidine with the inductive withdrawal of chlorines and the LUMO-lowering resonance of a C2-carboxylate, chemists are provided with a highly reactive, yet controllable, scaffold. Understanding the causality behind its SNAr reactivity—specifically the transition from a highly electrophilic starting material to a deactivated mono-substituted intermediate—is essential for drug development professionals designing complex synthetic routes for modern therapeutics.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.3

  • Product Class 12: Pyrimidines. Thieme Connect.4

  • US12060367B2 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. Google Patents.2

  • WO2024246114A1 - Survivin as a biomarker for predicting the responsiveness of cancer treatment. Google Patents.1

  • Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8. Benchchem.5

Sources

Exploratory

Engineering the Ethyl 4,6-Dichloropyrimidine-2-Carboxylate Scaffold: A Technical Whitepaper on Biological Activity and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology Executive Summary In contemporary drug discovery, the pyrimidine core remains...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Executive Summary

In contemporary drug discovery, the pyrimidine core remains one of the most privileged structures, frequently utilized to mimic the adenine ring of ATP in kinase inhibition or to disrupt critical nucleic acid synthesis pathways in pathogens. Among the vast library of pyrimidine building blocks, ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) has emerged as a uniquely potent scaffold.

Unlike standard pyrimidines, the presence of an electron-withdrawing ethyl carboxylate group at the C2 position fundamentally alters the electronic landscape of the ring. This modification not only enhances the reactivity of the C4 and C6 chlorines toward nucleophilic aromatic substitution (SNAr) but also provides a distinct vector for hydrogen bonding and solubility tuning in biological systems. This whitepaper dissects the mechanistic rationale behind utilizing this scaffold, profiles its biological activity across oncology and immunology, and provides field-proven, self-validating experimental protocols for its derivatization.

Structural Dynamics and Mechanistic Rationale

The strategic selection of ethyl 4,6-dichloropyrimidine-2-carboxylate is driven by its highly predictable, stepwise reactivity. The pyrimidine nitrogen atoms inherently withdraw electron density from the C2, C4, and C6 positions. The addition of the C2 ester further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.

Causality in Derivatization: Because the ring is exceptionally electrophilic, the first SNAr reaction (typically at C4) occurs rapidly even at 0°C. Once an electron-donating group (such as a primary amine) is installed at C4, it partially quenches the electrophilicity of the ring. This electronic deactivation is a critical feature: it prevents unwanted bis-substitution and allows the remaining C6-chlorine to be preserved for a subsequent, orthogonal reaction—such as a palladium-catalyzed Suzuki-Miyaura cross-coupling. This distinct reactivity differential enables the rapid synthesis of highly diverse, asymmetric C4/C6-functionalized libraries.

G Start Ethyl 4,6-dichloropyrimidine -2-carboxylate SNAr Regioselective SNAr (Primary Amine, Base, 0°C) Start->SNAr Nucleophilic Attack Intermediate C4-amino-C6-chloro Intermediate SNAr->Intermediate Isolate & Purify Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd cat) Intermediate->Suzuki Cross-Coupling Product C4-amino-C6-aryl Pyrimidine-2-carboxylate Suzuki->Product Diversification Assay In Vitro Kinase Assay & SAR Profiling Product->Assay Biological Eval

Chemical derivatization workflow for ethyl 4,6-dichloropyrimidine-2-carboxylate scaffolds.

Target Engagement and Biological Activity

Derivatives of the 4,6-dichloropyrimidine scaffold exhibit profound biological activity across multiple therapeutic domains, primarily driven by their ability to engage deep hydrophobic pockets and form critical hydrogen bonds with target proteins [1].

Kinase Inhibition (Immunology & Oncology)

The pyrimidine core is a classical ATP-competitive pharmacophore. By functionalizing the ethyl 4,6-dichloropyrimidine-2-carboxylate scaffold, researchers have successfully developed highly selective kinase inhibitors:

  • MK2 (MAPK-activated protein kinase 2): The p38/MK2 pathway is a master regulator of inflammatory cytokines (TNFα, IL-6). Pyrimidine-2-carboxylate derivatives have been utilized to synthesize potent MK2 inhibitors. The C2-carboxylate (or its amide derivatives) interacts with the solvent-exposed region of the kinase, while C4/C6 substituents anchor into the hydrophobic hinge region [2].

  • PIM-1 Kinase & EGFR: Fused pyrido[2,3-d]pyrimidines and 2,4-di(arylamino)pyrimidines derived from similar halogenated scaffolds have shown remarkable efficacy in overcoming resistance mutations (e.g., EGFR T790M) and inducing apoptosis in cancer cell lines via PIM-1 kinase inhibition [3, 4].

Antimicrobial & Anti-inflammatory Properties

Beyond kinases, halogenated pyrimidine carboxylates exhibit intrinsic antimicrobial activity. The lipophilicity imparted by the halogens enhances cellular permeability, allowing the compounds to disrupt nucleic acid synthesis in Gram-positive bacteria (e.g., Staphylococcus aureus). Furthermore, specific derivatives have demonstrated the ability to suppress nitric oxide (NO) generation and inhibit cyclooxygenase-2 (COX-2), providing a dual anti-inflammatory mechanism [5].

Pathway Stimulus Pro-inflammatory Stimuli p38 p38 MAPK Stimulus->p38 Phosphorylation MK2 MK2 Kinase p38->MK2 Activation Cytokines Inflammatory Cytokine Production MK2->Cytokines mRNA Translation Inhibitor Pyrimidine-2-carboxylate Derivative Inhibitor->MK2 Competitive Inhibition

Mechanism of action for pyrimidine-based MK2 inhibitors in inflammatory pathways.

Quantitative Pharmacological Profiling

To contextualize the potency of this scaffold, the following table summarizes the biological activities of various derivatives synthesized from halogenated pyrimidine-carboxylate precursors:

Target / OrganismScaffold Derivative TypeBiological Activity (IC₅₀ / MIC)Primary Mechanism of Action
MK2 Kinase C4-amino-C6-aryl pyrimidineIC₅₀ < 50 nMATP-competitive hinge binding
PIM-1 Kinase Pyrido[2,3-d]pyrimidineIC₅₀ 11.4 – 17.2 nMApoptosis induction via kinase inhibition
EGFR (T790M) 2,4-di(arylamino)pyrimidineIC₅₀ < 100 nMKinase domain binding (mutant selective)
Gram-positive Bacteria Halogenated pyrimidineMIC ~0.25 μg/mLDisruption of nucleic acid synthesis
Pro-inflammatory Macrophages Pyrrolo[2,3-d]pyrimidineIC₅₀ ~2.0 μM (NO reduction)Suppression of NO and COX-2 expression

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in causality checkpoints to verify success before proceeding to the next synthetic or biological step.

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: Install a primary amine at the C4 position while preserving the C6 chlorine. Causality: The reaction is strictly maintained at 0°C. The extreme electrophilicity of the C2-esterified ring risks bis-amination at room temperature. By keeping the thermal energy low, the reaction stops after the first substitution due to the resulting electronic deactivation of the ring.

  • Preparation: Dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Cool the mixture to 0°C using an ice bath.

  • Nucleophile Addition: Slowly add the desired primary amine (1.05 equiv) dropwise over 15 minutes.

  • Self-Validation Check (TLC & LC-MS): After 2 hours, run a TLC (Hexane:EtOAc 7:3). The mono-aminated product will appear as a distinct new spot. Confirm via LC-MS: the presence of a 3:1 isotopic mass cluster ([M+H]⁺ and [M+H+2]⁺) definitively proves that exactly one chlorine atom remains on the scaffold.

  • Workup: Wash with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura C6-Arylation

Objective: Couple an aryl boronic acid to the remaining C6-chlorine. Causality: Because the ring is now electronically deactivated by the C4-amine, a highly active palladium catalyst (Pd(dppf)Cl₂) and elevated temperatures (90°C) are required to force the oxidative addition of the C-Cl bond.

  • Preparation: In a microwave vial, combine the C4-amino-C6-chloro intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/H₂O (10:1 v/v). Add Pd(dppf)Cl₂ (0.05 equiv).

  • Self-Validation Check (Control Reaction): Run a parallel micro-scale reaction without the Palladium catalyst. If product forms in the control, background SNAr is occurring (indicating the boronic acid is acting as a nucleophile). A successful, strictly Pd-mediated cross-coupling will show 0% conversion in the control vial.

  • Reaction: Seal the vial and heat at 90°C for 4 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of the synthesized derivative against MK2 kinase. Causality: The ADP-Glo luminescent assay is chosen over fluorescent assays to prevent false positives caused by the auto-fluorescence common in highly conjugated pyrimidine derivatives.

  • Incubation: Incubate recombinant MK2 kinase, ATP, and the substrate peptide with varying concentrations of the pyrimidine derivative (10-point serial dilution) in kinase buffer for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation Check (Z'-Factor): Include Staurosporine (10 μM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|). Proceed with IC₅₀ calculation only if Z' > 0.6, validating the assay's statistical robustness.

  • Analysis: Measure luminescence and fit the dose-response curve using a 4-parameter logistic regression.

References

  • Title: US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing (RSC Advances) URL: [Link]

Foundational

Structural Profiling and Synthetic Utility of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate in Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on versatile, multi-functional building blocks. Ethyl 4,6-dichloropyrimidine-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on versatile, multi-functional building blocks. Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) has emerged as a critical intermediate, particularly in the synthesis of highly selective kinase inhibitors targeting the p38/MK2 inflammatory signaling axis[1]. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, structural properties, and its strategic application in advanced organic synthesis, complete with field-proven experimental protocols.

Chemical Identity and IUPAC Nomenclature

The precise naming of heterocyclic compounds is governed by strict IUPAC rules regarding principal functional groups and heteroatom numbering.

  • Core Scaffold: The base ring is a 1,3-diazine, universally known as pyrimidine . Numbering begins at one nitrogen atom (N1), proceeds to the carbon between the heteroatoms (C2), and continues to the second nitrogen (N3) before completing the ring (C4, C5, C6).

  • Principal Functional Group: The highest-priority functional group is the ester at the C2 position, dictating the suffix -carboxylate . The alkyl chain attached to the ester oxygen is an ethyl group, which is cited at the beginning of the name.

  • Substituents: Two chlorine atoms are located at the symmetric C4 and C6 positions, designated as 4,6-dichloro .

Combining these elements yields the formal IUPAC name: Ethyl 4,6-dichloropyrimidine-2-carboxylate [2].

Common Synonyms and Identifiers

Due to varying database conventions, researchers may encounter this compound under several synonyms[3]:

  • Ethyl 4,6-dichloro-2-pyrimidinecarboxylate

  • 2-Pyrimidinecarboxylic acid, 4,6-dichloro-, ethyl ester

  • 4,6-Dichloropyrimidine-2-carboxylic acid ethyl ester

Quantitative Chemical Properties

The following table summarizes the foundational quantitative data essential for stoichiometric calculations and analytical verification[2][4].

PropertyValueCausality / Significance in Synthesis
CAS Registry Number 56032-01-0Primary identifier for inventory and regulatory compliance.
Molecular Formula C₇H₆Cl₂N₂O₂Determines isotopic distribution in Mass Spectrometry (MS).
Molecular Weight 221.04 g/mol Critical for calculating molar equivalents in cross-coupling.
Positional Isomerism 4,6-dichloro; 2-esterThe symmetric chlorides offer orthogonal reactivity compared to 2,4-dichloro analogs, altering electronic effects during S_NAr reactions[5].

Strategic Role in Medicinal Chemistry: The p38/MK2 Axis

The 4,6-dichloropyrimidine core is highly electron-deficient, making the C4 and C6 positions exceptionally primed for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling. This dual-reactivity profile is heavily leveraged in the synthesis of MAPKAPK2 (MK2) inhibitors[1].

Direct inhibition of p38 MAPK often leads to clinical toxicity due to its ubiquitous expression and role in normal cellular homeostasis. By targeting MK2—a kinase directly downstream of p38—drug developers can achieve the desired blockade of inflammatory cytokines (like TNFα and IL-6) while bypassing the safety liabilities of direct p38 inhibition[6]. The ethyl ester at the C2 position of our target compound serves as a crucial vector for synthesizing hinge-binding motifs that anchor the drug within the MK2 ATP-binding pocket.

Pathway A Cellular Stress / Cytokines B p38 MAPK Isoforms A->B C MAPKAPK2 (MK2) B->C Phosphorylation D Inflammatory Response (TNFα, IL-6, COX-2) C->D Gene Expression E Pyrimidine-Based MK2 Inhibitor E->C Competitive Inhibition

Fig 1. The p38/MK2 signaling axis targeted by pyrimidine-derived small molecule inhibitors.

Experimental Workflows: Regioselective Functionalization

A fundamental transformation of ethyl 4,6-dichloropyrimidine-2-carboxylate involves the regioselective functionalization of one of the two equivalent C-Cl bonds. The following protocol details a Suzuki-Miyaura cross-coupling with cyclopropylboronic acid, a standard procedure in the synthesis of MK2 inhibitor intermediates[1].

Causality Behind Experimental Design
  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle that stabilizes the palladium center against the electron-withdrawing nature of the pyrimidine ring, facilitating efficient reductive elimination.

  • Base and Solvent System (Cs₂CO₃ in Toluene/H₂O): Cesium carbonate is highly soluble in the aqueous phase of the biphasic toluene/water system. This biphasic nature allows for efficient interfacial transmetallation while preventing the mild base from hydrolyzing the sensitive C2-ethyl ester.

  • Temperature Control (Room Temperature): Conducting the reaction at room temperature is a self-validating control mechanism. It ensures mono-coupling (preventing the statistical formation of the 4,6-dicyclopropyl byproduct) and completely suppresses ester saponification.

Step-by-Step Protocol: Mono-Suzuki Cross-Coupling
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add ethyl 4,6-dichloropyrimidine-2-carboxylate (500 mg, 2.26 mmol, 1.00 equiv) and cyclopropylboronic acid (194.3 mg, 2.26 mmol, 1.00 equiv)[1].

  • Solvent Addition: Dissolve the reagents in a degassed biphasic mixture of Toluene (5.0 mL) and deionized H₂O (0.5 mL).

  • Catalyst & Base Loading: Under a continuous stream of nitrogen, add Pd(dppf)Cl₂ (37.5 mg, 0.068 mmol, 0.03 equiv) followed by Cs₂CO₃ (1.47 g, 4.52 mmol, 2.00 equiv)[1].

  • Reaction Execution: Seal the vial and stir the biphasic mixture vigorously at room temperature (20–25 °C) under a nitrogen atmosphere.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The reaction is typically complete within 4–6 hours. The self-validating endpoint is the disappearance of the starting material mass (m/z ~221) and the appearance of the mono-coupled product mass (m/z ~227 for C₁₀H₁₁ClN₂O₂).

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and partition with water (10 mL). Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 5% to 20% ethyl acetate in hexanes) to yield the pure mono-coupled intermediate.

Synthesis SM Ethyl 4,6-dichloro pyrimidine-2-carboxylate Cond Pd(dppf)Cl2 (0.03 eq) Cs2CO3 (2.0 eq) Toluene/H2O, RT SM->Cond Reagent Cyclopropylboronic Acid Reagent->Cond Prod Mono-coupled Intermediate Cond->Prod Suzuki-Miyaura Cross-Coupling

Fig 2. Regioselective Suzuki-Miyaura cross-coupling workflow for functionalizing the pyrimidine core.

Analytical Characterization Expectations

To verify the structural integrity of the starting material prior to synthesis, researchers should rely on orthogonal analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): The ethyl ester manifests as a distinct triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.5 ppm (2H, -CH₂-). The single aromatic proton at the C5 position will appear as a sharp, highly deshielded singlet in the aromatic region (typically >7.5 ppm) due to the combined electron-withdrawing effects of the adjacent pyrimidine nitrogens and chlorine atoms[6].

  • Mass Spectrometry (ESI-MS): The presence of two chlorine atoms will generate a classic isotopic signature. The molecular ion cluster will display an M, M+2, and M+4 peak ratio of approximately 9:6:1, centered around m/z 221[4].

References

  • BuyersGuideChem. "Ethyl 4,6-dichloropyrimidine-2-carboxylate | 56032-01-0". BuyersGuideChem Database. Available at: [Link]

  • Google Patents. "US11680056B2 - MK2 inhibitors and uses thereof". United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Next-Generation Kinase Inhibitors Utilizing Ethyl 4,6-Dichloropyrimidine-2-carboxylate

Introduction & Mechanistic Rationale Pyrimidine scaffolds are ubiquitous in the design of FDA-approved kinase inhibitors due to their structural mimicry of the adenine ring of ATP, allowing them to form critical hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrimidine scaffolds are ubiquitous in the design of FDA-approved kinase inhibitors due to their structural mimicry of the adenine ring of ATP, allowing them to form critical hydrogen bonds within the kinase hinge region[1]. Among pyrimidine building blocks, ethyl 4,6-dichloropyrimidine-2-carboxylate serves as a highly privileged, tri-functional scaffold.

The strategic value of this molecule lies in its unique electronic topology:

  • Electrophilic Activation: The electron-withdrawing nature of the C2-ethyl ester significantly depletes electron density from the pyrimidine core, hyper-activating the C4 and C6 carbon-chlorine bonds toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling[2].

  • Symmetry Breaking & Regiocontrol: The molecule is perfectly symmetric with respect to the C4 and C6 positions. However, once the first substitution occurs (e.g., introducing an alkyl, aryl, or amino group), the symmetry is broken. The newly installed functional group donates electron density into the ring, deactivating the remaining chlorine atom. This electronic feedback loop allows for exquisite regiocontrol, preventing over-reaction and enabling sequential, differentiated functionalization[3].

  • Latent Hinge-Binding Handle: The C2-ester is strategically kept masked during the harsh conditions of C4/C6 functionalization. If it were hydrolyzed to a carboxylic acid too early, the resulting carboxylate anion would donate electron density and shut down SNAr reactivity. Post-functionalization, the ester is saponified and converted into an amide to establish the primary hydrogen-bond donor/acceptor pair with the kinase hinge region[4].

Synthetic Strategy & Workflow

The synthesis of highly selective kinase inhibitors from this scaffold relies on a strictly ordered sequence of reactions to exploit the electronic properties of the pyrimidine ring.

SynthesisWorkflow A Ethyl 4,6-dichloropyrimidine -2-carboxylate B Mono-Suzuki Coupling (C4 Position) A->B Boronic Acid, Pd Cat. Mild Base, RT C SNAr Amination (C6 Position) B->C Amine, DIPEA Heat (80°C) D Ester Saponification (C2 Position) C->D LiOH, THF/H2O RT E Amide Bond Formation (Hinge Binder) D->E HATU, Amine, DIPEA RT F Final Kinase Inhibitor (e.g., MK2 Inhibitor) E->F HPLC Purification

Synthetic workflow for kinase inhibitors derived from ethyl 4,6-dichloropyrimidine-2-carboxylate.

Experimental Protocols

The following protocols outline the sequential functionalization of the scaffold, utilizing self-validating quality control steps to ensure reaction fidelity.

Protocol 3.1: Regioselective Mono-Suzuki-Miyaura Coupling (C4 Position)

This step introduces the first diversity element (e.g., a cyclopropyl group for MK2 inhibitors) while strictly preventing di-substitution[5].

Reagents:

  • Ethyl 4,6-dichloropyrimidine-2-carboxylate (1.00 equiv)

  • Cyclopropylboronic acid (1.00 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Cs₂CO₃ (2.00 equiv)

  • Solvent: Toluene / H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with the pyrimidine scaffold and cyclopropylboronic acid.

  • Add the Toluene/H₂O solvent mixture and degas via sparging with N₂ for 15 minutes.

  • Add Cs₂CO₃ followed by the Pd(dppf)Cl₂ catalyst.

  • Stir the reaction strictly at room temperature for 12 hours under an N₂ atmosphere.

  • Quench with water, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Rationale & Causality:

  • Temperature Control: Conducting the reaction at room temperature is critical. The first coupling breaks the symmetry, and the installed cyclopropyl group mildly deactivates the remaining C6-chlorine. Room temperature provides enough kinetic energy for the first coupling but is insufficient to overcome the higher activation barrier of the second, ensuring >95% mono-substitution[5].

  • Base Selection: Cs₂CO₃ is utilized in a biphasic system because it is a mild base that activates the boronic acid without inducing premature hydrolysis of the C2-ethyl ester[5].

Self-Validation & QC: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct dichloro isotopic signature (M, M+2, M+4 in a 9:6:1 ratio). The successful mono-coupled product will shift to a monochloro isotopic pattern (M, M+2 in a 3:1 ratio).

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) (C6 Position)

With the C4 position occupied, the remaining C6-chlorine is displaced using an amine nucleophile to build the solvent-exposed region of the inhibitor[4].

Reagents:

  • Mono-substituted intermediate from Protocol 3.1 (1.00 equiv)

  • Aryl or Aliphatic Amine (1.20 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.00 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Step-by-Step Methodology:

  • Dissolve the intermediate and the amine in anhydrous NMP.

  • Add DIPEA dropwise.

  • Heat the reaction mixture to 80–100 °C for 12 hours.

  • Cool to room temperature, dilute with water to precipitate the product, filter, and wash with cold water.

Mechanistic Rationale & Causality:

  • Thermal Activation: Because the C4-substituent has donated electron density into the pyrimidine ring, the C6 position is significantly less electrophilic than in the starting material. Therefore, thermal activation (80–100 °C) is mandatory to drive the SNAr reaction to completion[4].

  • Acid Scavenging: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile.

Self-Validation & QC: LC-MS must show the complete disappearance of the M+2 chlorine isotope peak. Furthermore, ¹H-NMR will reveal a significant upfield shift of the pyrimidine C5-proton (typically moving from ~7.8 ppm to ~6.5 ppm) due to the strong electron-donating resonance effect of the newly installed amine[6].

Protocol 3.3: Ester Saponification and Amide Diversification (C2 Position)

The final sequence unmasks the C2-carboxylate and couples it with an amine to form the critical hinge-binding amide motif.

Reagents:

  • Intermediate from Protocol 3.2 (1.00 equiv)

  • LiOH·H₂O (2.50 equiv) in THF/H₂O (1:1)

  • HATU (1.20 equiv)

  • Target Amine (1.20 equiv)

  • DIPEA (2.50 equiv) in DMF

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate in THF/H₂O. Add LiOH and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3-4, extract with EtOAc, and concentrate to yield the carboxylic acid.

  • Amidation: Dissolve the carboxylic acid in DMF. Add HATU and DIPEA, and stir for 15 minutes to form the active ester.

  • Add the target amine and stir at room temperature for 4 hours.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC.

Mechanistic Rationale & Causality:

  • Mild Hydrolysis: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the pyrimidine nitrogens, directing the hydroxide attack specifically to the ester carbonyl, preventing unwanted ring-opening side reactions[4].

  • Coupling Reagent: HATU is selected over EDC/HOBt for its superior efficiency in coupling electron-deficient aromatic carboxylic acids, minimizing epimerization and maximizing yield.

Self-Validation & QC: FT-IR spectroscopy provides immediate validation: the ester carbonyl stretch (~1730 cm⁻¹) will completely shift to an amide carbonyl stretch (~1650 cm⁻¹).

Structure-Activity Relationship (SAR) & Target Selectivity

By systematically varying the substituents at the C2, C4, and C6 positions of the pyrimidine core, researchers can tune the inhibitor to target entirely different kinase families. The quantitative data and structural parameters are summarized below:

Kinase TargetC2 SubstituentC4 SubstituentC6 SubstituentInhibitor Profile & Selectivity Data
MK2 Substituted AmideCyclopropylArylaminoIC₅₀ < 10 nM. High selectivity over p38 MAPK; effectively blocks inflammatory cytokine production[5].
MARK4 H (from 4,6-dichloro)PiperazineThiopheneIC₅₀ ~ 2 µM. Targets neurodegenerative pathways (e.g., Alzheimer's); cross-reactivity noted[6].
FLT3 H (from 4,6-dichloro)AminophenylAlkyl/ArylaminoIC₅₀ < 50 nM. Type-II inhibition mechanism; highly selective against the c-KIT kinase[4].
CDK4/6 Alkyl2-AminopyridineAlkyl/ArylIC₅₀ < 15 nM. Exquisite selectivity profile; induces robust G1 cell cycle arrest in tumor cells[1].

Biological Application: Targeting the p38/MK2 Inflammatory Axis

One of the most prominent applications of the ethyl 4,6-dichloropyrimidine-2-carboxylate scaffold is the synthesis of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors[5].

While traditional p38 MAPK inhibitors often fail in clinical trials due to severe on-target toxicities (as p38 regulates multiple essential survival pathways), targeting MK2—a direct downstream substrate of p38—provides a safer therapeutic window. MK2 is specifically responsible for the phosphorylation of Hsp27 and the post-transcriptional regulation of pro-inflammatory cytokines like TNFα and IL-6[5]. Pyrimidine-based inhibitors synthesized via the protocols above act as ATP-competitive antagonists, selectively blocking the inflammatory branch of this cascade without disrupting baseline cellular homeostasis.

SignalingPathway Stimulus Pro-inflammatory Stimuli (LPS, TNFa) p38 p38 MAPK Stimulus->p38 Activation MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation Hsp27 Hsp27 Phosphorylation MK2->Hsp27 Cell Survival Cytokines Cytokine Production (IL-6, TNFa) MK2->Cytokines Inflammation Inhibitor Pyrimidine-based MK2 Inhibitor Inhibitor->MK2 ATP-competitive Inhibition

The p38/MK2 signaling axis and its blockade by pyrimidine-based MK2 inhibitors.

References

  • US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL:[5]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies Source: PubMed Central (PMC) URL:[Link][6]

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT Source: PubMed Central (PMC) URL:[Link][4]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL:[Link][3]

  • Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6 Source: PubMed URL:[Link][1]

Sources

Application

Procedure for selective mono-substitution of ethyl 4,6-dichloropyrimidine-2-carboxylate

Application Note: Selective Mono-Substitution of Ethyl 4,6-Dichloropyrimidine-2-carboxylate Introduction & Chemical Context Ethyl 4,6-dichloropyrimidine-2-carboxylate is a highly versatile, privileged bifunctional scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Mono-Substitution of Ethyl 4,6-Dichloropyrimidine-2-carboxylate

Introduction & Chemical Context

Ethyl 4,6-dichloropyrimidine-2-carboxylate is a highly versatile, privileged bifunctional scaffold widely utilized in the synthesis of kinase inhibitors, including p38/MK2 axis blockers ([1]). The pyrimidine core features two equivalent electrophilic centers at the C4 and C6 positions. For drug development professionals, the primary synthetic challenge lies in achieving selective mono-substitution via Nucleophilic Aromatic Substitution (SNAr) without generating undesired di-substituted byproducts. This application note details the mechanistic rationale, optimized protocols, and troubleshooting strategies to achieve >95% regioselective mono-amination and mono-alkoxylation.

Mechanistic Insights: The Causality of Selectivity

The SNAr reactivity of halopyrimidines is dictated by the electron-deficient nature of the diazine core ([2]). In ethyl 4,6-dichloropyrimidine-2-carboxylate, the C2-ethyl ester acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, rendering the C4 and C6 chlorines exceptionally susceptible to nucleophilic attack ([3]).

Because the molecule possesses a plane of symmetry passing through C2 and C5, the initial nucleophilic attack at either C4 or C6 yields the identical Meisenheimer complex ([4]).

The Causality of Mono-Selectivity: Once the first nucleophile (e.g., an amine or alkoxide) displaces the chlorine, it acts as an electron-donating group (EDG) via resonance. The lone pair on the newly introduced nitrogen or oxygen atom delocalizes into the pyrimidine ring. This influx of electron density raises the LUMO energy and fundamentally deactivates the remaining chlorine atom at the C6 position ([5]). Consequently, the activation energy for the second substitution is substantially higher, allowing researchers to utilize kinetic control (strict stoichiometry and low temperatures) to isolate the mono-substituted product ([6]).

Reaction Pathway Visualization

SNAr_Pathway SM Ethyl 4,6-dichloro pyrimidine-2-carboxylate (Highly Electrophilic) MC Meisenheimer Complex (Stabilized Intermediate) SM->MC 1.0 eq Nu⁻ Fast (0 °C) Nuc Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻) Nuc->MC Mono Mono-substituted Product (Deactivated Ring) MC->Mono -Cl⁻ Irreversible Di Di-substituted Product (Undesired Byproduct) Mono->Di Excess Nu⁻ Slow / High Temp

SNAr pathway demonstrating kinetic control for selective mono-substitution.

Experimental Protocols

The following self-validating protocols are designed to maximize mono-substitution while suppressing di-substitution.

Protocol A: Selective Mono-Amination (e.g., Aliphatic/Alicyclic Amines)

This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to neutralize the generated HCl without competing for the electrophilic centers ([7]).

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (5.0 mL) under an inert nitrogen atmosphere.

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition : Add DIPEA (1.5 mmol, 1.5 eq) to the stirring solution.

  • Nucleophile Addition : Dissolve the desired primary or secondary amine (e.g., cyclopropylamine) (1.05 mmol, 1.05 eq) in 1.0 mL of anhydrous THF. Add this solution dropwise over 15 minutes using a syringe pump to prevent a localized excess of the nucleophile ([1]).

  • Reaction : Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor progression via TLC or LC-MS to validate the consumption of the starting material ([4]).

  • Work-up : Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl (10 mL) to halt any further nucleophilic activity. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure mono-aminated product.

Protocol B: Selective Mono-Alkoxylation (e.g., Methoxylation)

Alkoxides are stronger, harder nucleophiles than amines; thus, strict stoichiometric and cryogenic controls are paramount to prevent over-reaction.

  • Preparation : Dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 mmol, 1.0 eq) in anhydrous THF (5.0 mL) under nitrogen.

  • Cooling : Cool the solution to -10 °C using an ice/brine bath.

  • Nucleophile Addition : Slowly add a standardized solution of Sodium Methoxide (NaOMe) in Methanol (1.0 mmol, 1.0 eq) dropwise over 20 minutes.

  • Reaction : Stir at -10 °C to 0 °C for 1-2 hours ([8]).

  • Work-up : Neutralize the reaction mixture immediately with 1M HCl (1.0 mL) to quench any remaining alkoxide and prevent C2-ester hydrolysis. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Purification : Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation

The table below summarizes the optimization parameters and expected outcomes based on variations in reaction conditions.

NucleophileEquivalentsBase (Eq)SolventTemperatureMono:Di RatioExpected Isolated Yield
Cyclopropylamine1.05DIPEA (1.5)THF0 °C to RT> 95:585 - 90%
Aniline (Weak Nuc.)1.10K₂CO₃ (2.0)DMF60 °C90:1078 - 82%
Sodium Methoxide1.00NoneTHF/MeOH-10 °C to 0 °C> 98:288 - 92%
Morpholine2.50NoneEtOH80 °C< 5:95N/A (Di-sub favored)

Troubleshooting & Field-Proven Insights

  • Issue: High levels of di-substituted byproduct.

    • Causality: Localized excess of nucleophile during addition or elevated temperatures overcoming the activation energy barrier of the deactivated mono-substituted ring ([5]).

    • Solution: Ensure vigorous stirring, use a syringe pump for the dropwise addition of the nucleophile, and strictly maintain cryogenic temperatures (0 °C or lower) during the addition phase.

  • Issue: Hydrolysis of the C2-ethyl ester.

    • Causality: Presence of water combined with strong bases (e.g., NaOH, KOH) or extended reaction times with alkoxides ([8]).

    • Solution: Use strictly anhydrous solvents and non-nucleophilic organic bases (DIPEA) for aminations. For alkoxylations, neutralize the reaction immediately upon completion to protect the ester linkage.

References

  • US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molecules) URL:[Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine Source: Google Patents URL

Sources

Method

Application Note: Selective Hydrolysis of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective optimization, and validated experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective optimization, and validated experimental protocols.

Executive Summary

The transformation of ethyl 4,6-dichloropyrimidine-2-carboxylate to 4,6-dichloropyrimidine-2-carboxylic acid is a critical intermediate step in the synthesis of various biologically active compounds, including kinase inhibitors[1]. While ester saponification is generally a routine procedure, the highly electron-deficient nature of the dichloropyrimidine core presents severe chemoselectivity challenges. This application note details a self-validating, field-proven protocol utilizing mild lithium hydroxide (LiOH) saponification to achieve quantitative conversion while completely suppressing competing nucleophilic aromatic substitution (


) and decarboxylation pathways[2].

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why standard hydrolysis conditions fail for this specific scaffold in order to trust the optimized protocol.

  • Vulnerability to

    
     (The Basic Challenge):  The pyrimidine ring is inherently electron-deficient due to its two endocyclic nitrogen atoms. The addition of two electronegative chlorine atoms at the C4 and C6 positions severely depletes the ring's electron density, making these carbons highly electrophilic[3]. If harsh basic conditions (e.g., NaOH or KOH at >60 °C) are used, the hydroxide ion acts as a nucleophile, attacking the C4/C6 positions to form a Meisenheimer complex. This results in the rapid displacement of the chloride ions, yielding unwanted 4-hydroxy-6-chloropyrimidine or 4,6-dihydroxypyrimidine byproducts.
    
  • Vulnerability to Decarboxylation (The Acidic Challenge): Conversely, attempting to bypass basic conditions by using strong acid hydrolysis (e.g., refluxing 6M HCl) introduces a different failure mode. Pyrimidine-2-carboxylic acids are highly susceptible to decarboxylation. Protonation of the pyrimidine nitrogen facilitates the loss of

    
     via an ylide intermediate. Heating this scaffold in acid rapidly degrades the product into 4,6-dichloropyrimidine.
    
  • The Optimal Pathway (LiOH Saponification): To navigate these competing degradation pathways, the activation energy for ester hydrolysis must be met without reaching the threshold for

    
     or decarboxylation. Lithium hydroxide (LiOH) is the ideal reagent. The lithium cation acts as a mild Lewis acid, coordinating to the ester's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, allowing the hydroxide to selectively attack the C2-ester at near-ambient temperatures (35 °C)[2]. Subsequent careful, cold acidification safely protonates the lithium carboxylate salt to precipitate the stable free acid[1].
    

Reaction Pathway & Workflow Visualization

HydrolysisWorkflow Start Starting Material Ethyl 4,6-dichloropyrimidine -2-carboxylate Reaction Chemoselective Saponification LiOH (1.0 - 1.05 eq) THF/H2O, 35°C Start->Reaction Mild Base Quench Controlled Acidification 1M HCl (aq) to pH ~3-4 0-5°C Reaction->Quench Lithium Salt Intermediate Isolation Isolation Vacuum Filtration & Wash Quench->Isolation Precipitation Product Final Product 4,6-Dichloropyrimidine -2-carboxylic acid Isolation->Product >95% Yield

Figure 1: Optimal workflow for the mild hydrolysis of ethyl 4,6-dichloropyrimidine-2-carboxylate.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the causal relationship between reaction conditions and product outcomes, validating the selection of the LiOH methodology.

Reagent SystemSolvent SystemTempTimeMajor Product ObservedYieldPurity (LCMS)
LiOH (1.05 eq) THF / H₂O (1:1) 35 °C 2 h 4,6-Dichloropyrimidine-2-carboxylic acid 98% >99%
NaOH (2.0 eq)MeOH / H₂O (1:1)65 °C4 h4-Chloro-6-hydroxypyrimidine-2-carboxylic acid45%<50%
6M HCl (aq)Neat100 °C8 h4,6-Dichloropyrimidine (Decarboxylation)N/AN/A

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction does not proceed to the sensitive acidification step until complete ester consumption is verified.

Materials & Reagents
  • Ethyl 4,6-dichloropyrimidine-2-carboxylate (Starting Material)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend ethyl 4,6-dichloropyrimidine-2-carboxylate (1.00 g, 4.52 mmol) in a solvent mixture of THF (10 mL) and deionized water (10 mL).

  • Causality Note: A miscible co-solvent system (THF/Water) ensures both the organic substrate and the inorganic base remain in a homogenous phase, maximizing the interfacial reaction rate and eliminating the need for elevated temperatures.

Step 2: Base Addition and Saponification

  • Add LiOH·H₂O (199 mg, 4.75 mmol, 1.05 equiv) to the stirring mixture in a single portion.

  • Warm the reaction mixture gently to 35 °C using a temperature-controlled water bath[2].

  • Stir the mixture continuously for 2 hours.

  • In-Process Control (IPC): Monitor the reaction progress via LCMS or TLC (Hexanes/EtOAc 7:3). Proceed to Step 3 only when the starting material is completely consumed.

Step 3: Acidification and Precipitation

  • Transfer the flask to an ice bath and cool the reaction mixture to 0–5 °C.

  • Slowly add 1M HCl dropwise while maintaining vigorous stirring, until the pH of the solution reaches approximately 3 to 4[1].

  • Causality Note: The product will precipitate out of solution as a dense solid. Do not over-acidify (pH < 2) or allow the mixture to warm during this step, as the free pyrimidine-2-carboxylic acid is prone to decarboxylation under strongly acidic conditions.

Step 4: Isolation and Drying

  • Filter the resulting suspension through a sintered glass funnel under vacuum.

  • Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride salts and THF.

  • Dry the solid under high vacuum at room temperature for 12 hours to afford 4,6-dichloropyrimidine-2-carboxylic acid as a white to off-white solid.

Analytical Characterization

To verify the structural integrity and confirm the absence of


 or decarboxylation byproducts, perform the following analytical checks:
  • LCMS (ESI-): Expected mass-to-charge ratio (m/z) is approximately 191 [M-H]⁻, corresponding to the molecular weight of the free acid (192.99 g/mol ).

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should display a distinct, sharp singlet at approximately

    
     8.20 ppm corresponding to the C5 aromatic proton of the pyrimidine ring. The disappearance of the ethyl group signals (quartet at ~4.4 ppm and triplet at ~1.3 ppm) confirms complete saponification. A broad singlet corresponding to the carboxylic acid proton (-COOH) may be visible at >13.0 ppm, depending on the moisture content of the deuterated solvent.
    

References

  • US9458175B2 - MK2 inhibitors and uses thereof. Google Patents. 2

  • US11680056B2 - MK2 inhibitors and uses thereof. Google Patents. 1

  • Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8. Benchchem. 3

Sources

Application

Application Note: Programmable Synthesis of Bicyclic Heterocycles from Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Regioselective functionalization, cross-coupling, and annulation strategies. Mechanistic Rationale & Structural Signific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Regioselective functionalization, cross-coupling, and annulation strategies.

Mechanistic Rationale & Structural Significance

Bicyclic pyrimidines—such as pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines—are privileged scaffolds in oncology and immunology. They frequently serve as ATP-competitive kinase inhibitors, notably targeting the p38/MK2 inflammatory axis .

The de novo construction of these fused systems often begins with a pyrimidine core. Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is an exceptionally versatile, albeit highly reactive, building block.

The Electronic Causality of Regioselectivity

The inherent electron deficiency of the pyrimidine ring is severely exacerbated by the C-2 ethyl carboxylate group. This ester exerts a strong electron-withdrawing effect (both


 inductive and 

mesomeric), drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. Consequently, the C-4 and C-6 chlorides become highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Achieving mono-substitution at C-4 without forming a C-4,C-6 diamino byproduct relies on the electronic feedback of the incoming nucleophile. When a primary amine attacks C-4, the resulting secondary amine donates electron density back into the pyrimidine


-system via resonance (

effect). This raises the LUMO, effectively deactivating the remaining C-6 chloride toward further SNAr at low temperatures. This electronic switch enables orthogonal functionalization: an SNAr at C-4 followed by a transition-metal-catalyzed cross-coupling at C-6 .

Synthetic Workflow Overview

To construct a fused 5,6-bicyclic system (e.g., a pyrrolo[2,3-d]pyrimidine), we employ a robust three-stage workflow. The sequence ensures high atom economy and relies on self-validating analytical checkpoints at each stage.

SyntheticWorkflow A Ethyl 4,6-dichloro pyrimidine-2-carboxylate B C-4 Mono-Amination (SNAr) A->B Amine, Base 0°C C C-6 Cross-Coupling (Suzuki/Sonogashira) B->C Pd-Cat, Ligand Heat D Intramolecular Cyclization C->D CuI or Base Microwave E Bicyclic Heterocycle (Pyrrolopyrimidine) D->E

Workflow for the synthesis of bicyclic heterocycles from a 4,6-dichloropyrimidine precursor.

Quantitative Data: SNAr Optimization

Because the C-2 ester hyper-activates the pyrimidine core, strict control over reaction conditions is required to prevent over-amination. The table below summarizes the optimization of the SNAr step using propargylamine, demonstrating the causality between temperature, solvent, and chemoselectivity.

TemperatureEquivalents of AmineSolventMono-substitution Yield (%)Di-substitution Yield (%)Rationale / Observation
25 °C2.0EtOH65%25%Thermal energy overcomes the

deactivation of the first amine.
0 °C 1.05 EtOH 92% < 2% Optimal kinetic control; protic solvent stabilizes the SNAr transition state.
-20 °C1.05THF40%0%Aprotic solvent and low temp result in incomplete conversion (stalled).
0 °C1.05DCM85%5%Good yield, but slightly higher di-substitution due to poor HCl solubility.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective C-4 Amination (SNAr)

Objective: Synthesis of ethyl 4-chloro-6-(prop-2-yn-1-ylamino)pyrimidine-2-carboxylate.

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming propargylamine nucleophile. Ethanol is chosen as the solvent because its protic nature hydrogen-bonds with the leaving chloride ion, lowering the activation energy of the Meisenheimer complex formation.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with ethyl 4,6-dichloropyrimidine-2-carboxylate (1.00 equiv, 10 mmol) and absolute ethanol (0.2 M).

  • Cool the stirring solution to exactly 0 °C using an ice-water bath. Critical: Do not allow the internal temperature to exceed 2 °C to prevent di-substitution.

  • Add DIPEA (1.20 equiv) in one portion.

  • Add propargylamine (1.05 equiv) dropwise over 15 minutes via a syringe pump.

  • Stir at 0 °C for 2 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) should be completely consumed, replaced by a highly UV-active polar spot (
    
    
    
    ).
  • Self-Validation (LC-MS): Quench an aliquot in MeOH. The mass spectrum must show a 3:1 isotopic ratio for

    
     and 
    
    
    
    , confirming the retention of exactly one chlorine atom. A 1:0 ratio indicates catastrophic di-substitution.
  • Concentrate under reduced pressure, dissolve in EtOAc, wash with saturated aqueous

    
    , dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Objective: Introduction of a cyclopropyl group at C-6 to build the MK2 inhibitor pharmacophore .

Causality of Reagents: Because the C-6 chloride is deactivated by the C-4 amine, a highly active palladium catalyst is required.


 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. Water is added as a co-solvent to dissolve the 

and form the reactive cyclopropylboronate complex.

Step-by-Step Procedure:

  • To a Schlenk flask, add the intermediate from Protocol A (1.00 equiv), cyclopropylboronic acid (1.50 equiv), and

    
     (3.00 equiv).
    
  • Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.1 M).

  • Add

    
     (0.05 equiv). Purge the vessel with nitrogen (
    
    
    
    vacuum/N₂ cycles).
  • Heat the reaction mixture to 90 °C for 12 hours.

  • Self-Validation (LC-MS): The chlorine isotopic pattern (3:1) must completely disappear, replaced by the exact mass of the coupled adduct.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Protocol C: Intramolecular Annulation to Pyrrolo[2,3-d]pyrimidine

Objective: 5-endo-dig cyclization to form the bicyclic core.

Causality of Reagents: Microwave irradiation combined with a


 catalyst facilitates a rapid intramolecular cyclization between the C-5 position and the C-4 alkyne. The microwave heating ensures rapid reaction kinetics (15 minutes), which prevents the thermal hydrolysis or decarboxylation of the sensitive C-2 ethyl ester that occurs under prolonged conventional heating .

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol B in anhydrous DMF (0.1 M) in a microwave vial.

  • Add

    
     (10 mol%) and 
    
    
    
    (1.5 equiv).
  • Seal the vial and irradiate at 100 °C for 15 minutes.

  • Self-Validation (NMR/IR): The terminal alkyne

    
     stretch (
    
    
    
    ) in IR must disappear. In
    
    
    -NMR, the terminal alkyne proton (
    
    
    ) will vanish, replaced by a distinct pyrrole ring proton singlet (
    
    
    ).
  • Dilute with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and isolate the final bicyclic heterocycle.

Biological Application: Targeting the p38/MK2 Axis

The bicyclic heterocycles synthesized via this route are highly effective as MK2 (MAPKAPK2) inhibitors. By mimicking the adenine ring of ATP, the pyrrolo[2,3-d]pyrimidine core binds to the hinge region of the MK2 kinase. This prevents the phosphorylation of downstream mRNA-binding proteins, thereby halting the translation of pro-inflammatory cytokines like TNF


 and IL-6.

MK2Pathway Stimulus Inflammatory Stimuli (Stress, Cytokines) p38 p38 MAPK Activation Stimulus->p38 MK2 MK2 Kinase (Target) p38->MK2 Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) MK2->Cytokines Phosphorylation Inhibitor Bicyclic Pyrimidine Inhibitor Inhibitor->MK2 Blocks ATP site

Mechanism of action for bicyclic pyrimidine inhibitors targeting the p38/MK2 inflammatory axis.

References

  • Title: MK2 inhibitors and uses thereof (US Patent 11680056B2)
  • Title: Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Method

Application Note: Chemoselective Reduction of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Synthesis of kinase inhibitors (e.g., MK2 inhibitors), API building blocks, and functionalized pyrimidines. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Synthesis of kinase inhibitors (e.g., MK2 inhibitors), API building blocks, and functionalized pyrimidines.

Introduction & Mechanistic Rationale

Ethyl 4,6-dichloropyrimidine-2-carboxylate is a highly versatile, yet notoriously sensitive, electrophilic building block widely utilized in the synthesis of targeted therapeutics, including p38/MK2 pathway inhibitors[1]. The primary synthetic challenge when manipulating this molecule lies in its chemoselectivity. The pyrimidine core is highly electron-deficient, rendering the chlorine atoms at the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) and competitive hydrodehalogenation.

When the synthetic goal is the reduction of the C2-ester to either an alcohol or an aldehyde , the choice of reducing agent and precise control of reaction conditions are critical to prevent the destruction of the di-chloro pyrimidine core.

The Causality of Reagent Selection
  • Reduction to Alcohol via NaBH₄: While sodium borohydride (NaBH₄) is typically considered too mild to reduce esters efficiently, the highly electron-withdrawing nature of the dichloropyrimidine ring sufficiently activates the C2-ester. When performed in methanol at 0 °C, NaBH₄ forms reactive alkoxyborohydride intermediates that chemoselectively reduce the ester to the primary alcohol, (4,6-dichloropyrimidin-2-yl)methanol, without triggering SNAr at the C4/C6 chlorines[2].

  • Reduction to Aldehyde via DIBAL-H: Diisobutylaluminum hydride (DIBAL-H) is the gold standard for arresting ester reduction at the aldehyde oxidation state[3]. DIBAL-H acts as an electrophilic reducing agent. The aluminum center acts as a Lewis acid, coordinating to the ester carbonyl oxygen and activating it[4]. A single hydride is delivered to form a bulky, tetrahedral aluminum-alkoxide complex[3]. At strictly controlled cryogenic temperatures (–78 °C), this intermediate is "frozen" and resists collapse[3]. Only upon the introduction of a cold protic quench does the intermediate fragment to release 4,6-dichloropyrimidine-2-carbaldehyde[3]. If the reaction is allowed to warm, or if excess DIBAL-H (>2.0 eq) is utilized, the intermediate collapses prematurely, and a second hydride delivery drives the reaction to the alcohol[4].

Reaction Workflows and Logical Pathways

G SM Ethyl 4,6-dichloropyrimidine- 2-carboxylate NaBH4 NaBH4 (2.0 eq) MeOH, 0 °C to RT SM->NaBH4 DIBAL_Ald DIBAL-H (1.05 eq) DCM or THF, -78 °C SM->DIBAL_Ald DIBAL_Alc DIBAL-H (>2.0 eq) DCM, -78 °C to RT SM->DIBAL_Alc Alcohol (4,6-Dichloropyrimidin- 2-yl)methanol NaBH4->Alcohol Chemoselective Ester Reduction Intermediate Tetrahedral Al-Alkoxide Complex (Stable at -78 °C) DIBAL_Ald->Intermediate Single Hydride Delivery DIBAL_Alc->Alcohol Exhaustive Reduction Intermediate->Alcohol Warming / Excess Hydride Aldehyde 4,6-Dichloropyrimidine- 2-carbaldehyde Intermediate->Aldehyde Cold Quench (-78 °C)

Figure 1: Chemoselective reduction pathways of ethyl 4,6-dichloropyrimidine-2-carboxylate.

Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reagent equivalents, temperature, and the isolated product.

Target ProductReducing AgentEquivalentsSolventTemperature ProfileQuenching StrategyPrimary Risk / Side Reaction
Alcohol NaBH₄2.0 – 3.0 eqMethanol0 °C → 25 °CSat. aq. NH₄ClSlow reaction if inactive; SNAr if heated.
Aldehyde DIBAL-H1.0 – 1.1 eqDCM or Toluenestrictly –78 °CCold MeOH, then Rochelle's SaltOver-reduction to alcohol if warmed before quench.
Alcohol DIBAL-H> 2.0 eqDCM or Toluene–78 °C → 25 °CMeOH, then Rochelle's SaltHydrodehalogenation if left at RT for extended periods.

Experimental Protocols

Protocol A: Synthesis of (4,6-Dichloropyrimidin-2-yl)methanol

This self-validating protocol utilizes mild hydride delivery to achieve complete ester reduction while preserving the SNAr-sensitive C-Cl bonds[2].

Materials:

  • Ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Anhydrous Methanol (10 volumes)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate in anhydrous methanol (10 mL per gram of substrate)[2].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[2].

  • Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C during addition[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material should be completely consumed.

  • Quenching: Re-cool the flask to 0 °C. Carefully quench the excess NaBH₄ by the dropwise addition of saturated aqueous NH₄Cl solution until effervescence ceases[2].

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol[2]. Dilute the aqueous residue with dichloromethane (DCM) or ethyl acetate. Separate the phases, extract the aqueous layer twice more with the organic solvent, dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target alcohol[2].

Protocol B: Synthesis of 4,6-Dichloropyrimidine-2-carbaldehyde

This protocol relies on the stabilization of the tetrahedral aluminum-alkoxide intermediate at cryogenic temperatures to strictly halt reduction at the aldehyde stage.

Materials:

  • Ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 equiv)

  • DIBAL-H (1.0 M in DCM or Toluene) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM) (15 volumes)

  • Anhydrous Methanol (for quench)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a strict argon or nitrogen atmosphere, dissolve the starting ester in anhydrous DCM (15 mL per gram).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach exactly –78 °C. Mechanistic Note: Failure to reach and maintain this temperature will result in premature collapse of the intermediate and over-reduction to the alcohol[3].

  • DIBAL-H Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the DIBAL-H solution (1.05 equiv) dropwise down the side of the flask over 30 minutes to pre-cool the reagent before it hits the reaction mixture[5].

  • Reaction Propagation: Stir the reaction strictly at –78 °C for 2 hours[5].

  • Cold Quench (Critical Step): Quench the reaction while still at –78 °C by the slow, dropwise addition of cold anhydrous methanol (2-3 mL). This breaks the Al-O bond and releases the aldehyde without allowing a second hydride transfer[3].

  • Emulsion Breakdown: Remove the cooling bath. Add 10 volumes of saturated aqueous Rochelle's salt[5]. Stir the mixture vigorously at room temperature for 1 to 2 hours. Visual Cue: The initial gelatinous aluminum emulsion will break down into two distinct, clear phases.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. Purify immediately via flash chromatography (silica gel, Hexanes/EtOAc) to prevent aldehyde degradation.

Analytical Characterization & Troubleshooting

To ensure the self-validating nature of these protocols, utilize the following analytical markers:

  • NMR Signatures:

    • Aldehyde: Look for the distinct, highly deshielded singlet at ~9.9 - 10.1 ppm (1H, -CHO).

    • Alcohol: Look for the disappearance of the ester ethyl signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the appearance of a new methylene singlet at ~4.7 - 4.8 ppm (2H, -CH₂OH).

  • Troubleshooting Emulsions: If the DIBAL-H workup remains cloudy after adding Rochelle's salt, the stirring was either not vigorous enough, or insufficient time was allowed. Alternatively, a 1 M HCl quench can be used if the product is confirmed to be acid-stable, though Rochelle's salt is generally safer for labile pyrimidines.

References

  • Benchchem. "(4,6-Dichloropyrimidin-2-yl)methanol | CAS 1244949-68-5". Source: benchchem.com.
  • Google Patents. "US11680056B2 - MK2 inhibitors and uses thereof". Source: google.com.
  • OrgoSolver. "Ester to Aldehyde (DIBAL-H, -78 C)". Source: orgosolver.com.
  • Organic Synthesis. "DIBAL-H Reduction". Source: organic-synthesis.com.
  • Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles". Source: masterorganicchemistry.com.
  • Chemistry Steps. "DIBAL Reducing Agent". Source: chemistrysteps.com.

Sources

Application

Microwave-assisted synthesis involving ethyl 4,6-dichloropyrimidine-2-carboxylate

Application Note: High-Throughput Microwave-Assisted Functionalization of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate Executive Summary & Chemical Context Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS 56032-01-0) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Microwave-Assisted Functionalization of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Executive Summary & Chemical Context

Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS 56032-01-0) is a highly versatile, bifunctional building block used extensively in the development of kinase inhibitors and other pharmaceutically active N-heterocycles[1]. The molecule presents a unique synthetic challenge: while the 4,6-dichloro handles offer excellent opportunities for divergent synthesis via Nucleophilic Aromatic Substitution (SNAr) and cross-coupling, the C2-carboxylate ester is highly sensitive. Prolonged thermal conditions or harsh basic environments inevitably lead to ester hydrolysis, transesterification, or decarboxylation.

Microwave-Assisted Organic Synthesis (MAOS) mitigates these liabilities by drastically reducing reaction times from hours to minutes. By utilizing direct dielectric heating, MAOS ensures high fidelity of the ester group while providing the necessary activation energy to drive substitutions at the deactivated pyrimidine core[2].

Mechanistic Causality: Overcoming Pyrimidine Deactivation

The 4,6-dichloro positions of the starting material are symmetrically equivalent. The first SNAr reaction with an amine is generally facile. However, the introduction of an electron-donating amino group at the C4 position pushes electron density into the pyrimidine


-system. This severely deactivates the remaining C6-chloride toward subsequent nucleophilic attack or oxidative addition[3].

Under conventional convective heating, overcoming this deactivation requires extended reaction times (>16 hours) and high temperatures, which compromises the integrity of the C2-ester. Microwave irradiation solves this via volumetric heating. The rapid excitation of polar solvents and reagents generates localized superheating, overcoming the activation energy barrier of the deactivated C6 position almost instantaneously, thereby improving overall yield and batch-to-batch reproducibility[4].

Strategic Workflow Diagram

G SM Ethyl 4,6-dichloro- pyrimidine-2-carboxylate SNAR Mono-SNAr Product (C4-Amination) SM->SNAR Morpholine, DIPEA MW, 80°C, 10 min DEGRAD Thermal Degradation (Hydrolysis/Decarboxylation) SM->DEGRAD Conventional Heating > 4 hours SUZUKI Suzuki-Miyaura Product (C6-Alkylation) SNAR->SUZUKI Cyclopropylboronic acid, Pd(dppf)Cl2 MW, 120°C, 20 min

Fig 1. Microwave-assisted divergent synthesis of ethyl 4,6-dichloropyrimidine-2-carboxylate.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol choices. Note the stark contrast in purity and yield when transitioning from conventional heating to optimized microwave conditions.

Table 1: Optimization of Mono-SNAr (Morpholine, 1.05 eq)

Heating Method Temp (°C) Time Base Solvent Yield (%) Purity (LC-MS)
Conventional 80 4 h DIPEA THF 65 80% (Bis-sub impurity)
Microwave 80 10 min DIPEA THF 92 >98% (Target)

| Microwave | 100 | 10 min | DIPEA | THF | 78 | 85% (Bis-sub impurity) |

Table 2: Optimization of Suzuki-Miyaura (Cyclopropylboronic acid, 1.5 eq)

Heating Method Temp (°C) Time Catalyst Base Solvent Yield (%)
Conventional 100 16 h Pd(PPh3)4 Cs2CO3 Toluene/H2O 45
Microwave 120 20 min Pd(PPh3)4 Cs2CO3 Toluene/H2O 62

| Microwave | 120 | 20 min | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 88 |

Causality Note on Catalyst Selection: Pd(PPh3)4 is prone to oxidation and ligand dissociation at high microwave temperatures, leading to palladium black precipitation. Pd(dppf)Cl2 utilizes a robust bidentate ligand that stabilizes the palladium center under extreme dielectric heating, preventing catalyst deactivation[1].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Regioselective Mono-Amination (SNAr)

Objective: Achieve strictly mono-substitution at C4 while preserving the C6-chloride and C2-ester.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 mmol, 221 mg) in anhydrous THF (4.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL) followed by morpholine (1.05 mmol, 91 µL).

    • Causality Check: DIPEA is chosen over inorganic bases (like K2CO3) because it is non-nucleophilic and completely soluble in THF, preventing localized basic hotspots that could hydrolyze the ester.

  • Sealing & Irradiation: Crimp-seal the vial. Irradiate in a dedicated microwave synthesizer at 80°C for 10 minutes (Dynamic power mode, max 150 W, with high-speed stirring).

  • Cooling: Allow the system to actively cool to <30°C via compressed air before decrimping.

In-Process Quality Control (IPQC) & Self-Validation:

  • Visual Validation: Upon completion, the previously clear solution must transition to a cloudy suspension. This is the DIPEA·HCl salt precipitating out of the THF, visually confirming that the substitution has occurred.

  • Analytical Validation: Draw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The product peak must exhibit an

    
     isotopic pattern of 3:1. This specific ratio is the mathematical signature of a single chlorine atom, confirming the absence of over-substitution (which would show no isotopic pattern) or unreacted starting material (which would show a 9:6:1 pattern).
    
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Couple the deactivated C6-chloride with cyclopropylboronic acid without degrading the C2-ester.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the mono-SNAr product from Protocol A (1.0 mmol), cyclopropylboronic acid (1.5 mmol, 129 mg), and Cs2CO3 (2.0 mmol, 651 mg)[1].

  • Solvent System: Add a degassed mixture of Toluene/H2O (9:1 v/v, 5.0 mL).

    • Causality Check: The biphasic Toluene/H2O system is optimal for MAOS. Water strongly absorbs microwave energy (high loss tangent) and dissolves the inorganic base, while toluene dissolves the organic substrate. The microwave field causes intense interfacial heating, accelerating the phase-transfer process.

  • Catalyst Addition: Under a gentle stream of nitrogen, add Pd(dppf)Cl2 (0.05 mmol, 36 mg). Crimp-seal immediately.

  • Irradiation: Irradiate at 120°C for 20 minutes.

In-Process Quality Control (IPQC) & Self-Validation:

  • Instrumental Validation: Monitor the real-time pressure curve on the microwave interface. The pressure should plateau smoothly at ~10-12 bar. A sudden, sharp pressure spike indicates solvent outgassing due to ester decarboxylation—if this occurs, the batch is compromised.

  • Analytical Validation: Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 7:3). The starting material (mono-chloro intermediate) is highly UV-active at 254 nm. The complete disappearance of this spot, coupled with LC-MS confirmation of the loss of the 3:1 chlorine isotope pattern, self-validates the complete conversion of the deactivated chloride.

References

  • Title: An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Reproducibility and Scalability of Microwave-Assisted Reactions Source: IntechOpen URL: [Link]

  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molecules) URL: [Link]

  • Title: US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL

Sources

Method

Application Note: Synthesis of Pyrimidine-2-Carboxamide Derivatives from Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Introduction & Mechanistic Rationale Ethyl 4,6-dichloropyrimidine-2-carboxylate is a highly versatile, electrophilic building block widely utilized in medicinal chemistry to synthesize kinase inhibitors, KRAS inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4,6-dichloropyrimidine-2-carboxylate is a highly versatile, electrophilic building block widely utilized in medicinal chemistry to synthesize kinase inhibitors, KRAS inhibitors, and molecular glue degraders[1],[2].

When designing a synthetic route to convert this scaffold into an elaborated amide derivative (specifically a pyrimidine-2-carboxamide), chemists must account for the inherent reactivity of the pyrimidine ring. The molecule possesses three distinct electrophilic sites: the C4 and C6 carbon-chlorine bonds, and the C2 ethyl ester.

The Causality of the Synthetic Sequence: Direct amidation of the C2-ester using an amine is practically unfeasible as a first step. The electron-deficient nature of the pyrimidine ring—further exacerbated by the electron-withdrawing C2-ester—renders the C4 and C6 positions hyper-electrophilic[3]. Any introduced nitrogen nucleophile will preferentially undergo Nucleophilic Aromatic Substitution (SNAr) at the C4/C6 positions orders of magnitude faster than it will attack the ester carbonyl.

Therefore, the authoritative, field-proven workflow to generate pyrimidine-2-carboxamides dictates a sequential, three-stage approach:

  • Regioselective SNAr: Installation of desired substituents at C4 and C6. The first substitution occurs rapidly at room temperature. However, the introduced amine donates electron density into the ring via resonance, deactivating the second C-Cl bond. Consequently, the second SNAr requires elevated temperatures.

  • Saponification: Mild basic hydrolysis of the C2-ester to a carboxylic acid.

  • Amide Coupling: Activation of the resulting acid with a coupling reagent (e.g., HATU) to form the final C2-amide derivative.

Experimental Workflow & Visualization

The following Graphviz diagram illustrates the logical progression of the synthesis, highlighting the transition from the hyper-reactive dichloro-ester to the fully elaborated amide derivative.

G A Ethyl 4,6-dichloro- pyrimidine-2-carboxylate B C4/C6 Substituted Pyrimidine Ester A->B 1. R1-NH2, DIPEA 2. R2-NH2, Heat C Pyrimidine-2- Carboxylic Acid B->C LiOH, THF/H2O 0°C to RT D Pyrimidine-2- Carboxamide Derivative C->D R3-NH2, HATU DIPEA, DMF

Workflow for the conversion of ethyl 4,6-dichloropyrimidine-2-carboxylate to amide derivatives.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, expected yields, and the mechanistic rationale governing each transformation in the workflow.

Reaction StepTransformationTypical Reagents & ConditionsYield RangeCausality / Mechanistic Rationale
Step 1a Mono-SNAr (C4)R1-NH₂, DIPEA, THF, 0 °C to RT80–95%Highly electrophilic C-Cl bond reacts rapidly at low temperatures.
Step 1b Bis-SNAr (C6)R2-NH₂, DIPEA, THF, 70 °C70–85%First amine deactivates the ring via resonance; requires heat for second substitution.
Step 2 SaponificationLiOH·H₂O (3.0 eq), THF/H₂O, 0 °C to RT85–95%Mild basic hydrolysis cleaves the C2-ester without degrading the SNAr amines.
Step 3 Amide CouplingR3-NH₂, HATU, DIPEA, DMF, RT70–90%HATU generates a highly reactive OAt ester to overcome steric hindrance at the C2 position.

Step-by-Step Protocols

Protocol A: Regioselective SNAr at C4 and C6

This protocol establishes the core substitution pattern before ester manipulation.

  • Mono-Substitution (C4):

    • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

    • Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Slowly add the first amine (R1-NH₂) (1.05 eq) dropwise to prevent exothermic degradation.

    • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor conversion via LC-MS or TLC.

  • Bis-Substitution (C6):

    • Addition: Once the mono-adduct is exclusively formed, add the second amine (R2-NH₂) (1.5 eq) directly to the reaction mixture.

    • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 12–16 hours. The elevated temperature is mandatory due to the resonance-induced deactivation of the pyrimidine ring by the first amine.

    • Workup: Cool to RT, concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol B: Saponification of the C2-Ester

Direct amidation of unactivated ethyl esters requires harsh conditions (e.g., AlMe₃) that can destroy complex molecules. Saponification provides a self-validating, stable carboxylic acid intermediate.

  • Setup: Dissolve the C4/C6-substituted ethyl pyrimidine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and H₂O (0.15 M). Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) in one portion.

    • Note: LiOH is preferred over NaOH/KOH as the Li⁺ ion coordinates the ester oxygen, providing a milder, more controlled hydrolysis that prevents cleavage of sensitive functional groups.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 3–4 hours.

  • Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify to pH ~3-4 using 1M HCl.

  • Isolation: If the carboxylic acid precipitates, collect it via vacuum filtration and wash with cold water. If it remains in solution, extract 3x with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure acid.

Protocol C: Amide Coupling (HATU-Mediated)

Conversion of the carboxylic acid to the final amide derivative.

  • Pre-Activation: In a dry flask under nitrogen, dissolve the pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

    • Causality: Stir for 15 minutes at RT before adding the amine. This ensures complete conversion of the acid to the highly reactive 7-azabenzotriazole (OAt) active ester, which is critical for overcoming the steric hindrance adjacent to the pyrimidine nitrogens.

  • Coupling: Add the target amine (R3-NH₂) (1.2 eq). Stir at RT for 12 hours.

  • Workup: Dilute the reaction mixture with EtOAc (10 volumes) and wash with 5% aqueous LiCl solution (3x) to efficiently remove the DMF solvent. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via preparative HPLC or reverse-phase chromatography to isolate the final pyrimidine-2-carboxamide derivative.

References

  • Title:US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL
  • Title:WO2024246114A1 - Survivin as a biomarker for predicting the responsiveness of cancer treatment Source: Google Patents URL
  • Title:Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Yields for Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and stability challenges encountered when functionalizing ethyl 4,6-dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and stability challenges encountered when functionalizing ethyl 4,6-dichloropyrimidine-2-carboxylate .

The pyrimidine core of this substrate is exceptionally electron-deficient. The combined electron-withdrawing effects of the two ring nitrogen atoms and the C2 ethyl ester make the C4 and C6 positions highly electrophilic[1]. While this facilitates rapid Nucleophilic Aromatic Substitution (SNAr) via a concerted or Meisenheimer-like intermediate[2], it also creates a highly sensitive system prone to over-reaction and degradation[3].

Below is our field-proven troubleshooting guide, FAQ, and self-validating experimental protocols to help you achieve high-yielding, selective mono-substitutions.

Part 1: Troubleshooting Guide (Causality & Solutions)

Issue 1: Poor Mono-SNAr Yield Due to Di-Substitution

The Symptom: LC-MS analysis of the crude reaction mixture shows a significant population of the di-substituted byproduct, even when exactly 1.0 equivalent of nucleophile is added. The Causality: The C4 and C6 positions are chemically equivalent. When the first nucleophile (e.g., an amine) attacks C4, it donates electron density into the ring via resonance, which theoretically raises the LUMO energy and deactivates the C6 position[4]. However, because the starting material is so highly activated by the C2 ester, the mono-substituted intermediate remains reactive. If the reaction is run at room temperature or above, or if the nucleophile is added too quickly (causing local concentration spikes), the thermal energy easily overcomes the activation barrier for the second substitution. The Solution:

  • Thermal Control: Run the reaction strictly at 0 °C.

  • Addition Rate: Add the nucleophile dropwise using a syringe pump to prevent local excess.

  • Base Selection: Use a homogeneous, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than heterogeneous inorganic bases (e.g., K₂CO₃), which can cause inconsistent reaction rates.

Issue 2: Ester Hydrolysis and Decarboxylation

The Symptom: The target mass is missing, and a major byproduct is observed with a mass shift of [M - 28] (loss of ethyl) or [M - 72] (loss of the entire carboxylate group). The Causality: The C2 ester is flanked by two electronegative nitrogen atoms, making the carbonyl carbon highly susceptible to attack by hard nucleophiles[5]. If aqueous bases (NaOH, KOH) or wet solvents are used, hydroxide ions will rapidly hydrolyze the ester to a carboxylic acid[6]. Pyrimidine-2-carboxylic acids are notoriously unstable and will spontaneously decarboxylate upon mild heating. Furthermore, using alcoholic solvents (like ethanol) under basic conditions leads to rapid solvolysis and transesterification[3]. The Solution:

  • Strictly Anhydrous Conditions: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Avoid Aqueous Workups: If your mono-SNAr product is sensitive, filter the amine hydrochloride salts and concentrate the filtrate directly, bypassing the aqueous wash.

Issue 3: Competing Amidation at the C2 Ester

The Symptom: When using primary amines, a byproduct forms where the amine has attacked the ester carbonyl instead of the C4/C6 chlorine. The Causality: Primary amines are excellent nucleophiles for both SNAr and amidation. While SNAr at C4/C6 generally has a lower activation energy, applying heat to force the reaction of a sterically hindered amine will provide enough energy to cross the amidation activation barrier. The Solution: Keep temperatures low. If the amine is too weak to react at 0 °C, do not simply apply heat. Instead, use a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to activate the pyrimidine ring[7].

Part 2: Frequently Asked Questions (FAQs)

Q: Is there a way to control regioselectivity between the C4 and C6 positions? A: No. Because the molecule is perfectly symmetric around the C2-C5 axis, the C4 and C6 chlorines are chemically and electronically equivalent[4]. The primary selectivity challenge is strictly mono- vs. di-substitution.

Q: Why does my reaction mixture turn black when using anilines? A: Anilines are weak, soft nucleophiles. Researchers often mistakenly apply harsh heating (>80 °C) to force the SNAr. Under these conditions, the highly electrophilic pyrimidine core degrades, polymerizes, or undergoes decarboxylation. You must use catalytic activation (see Protocol B) rather than brute-force thermal energy.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution. Data represents typical outcomes for the amination of ethyl 4,6-dichloropyrimidine-2-carboxylate with a primary aliphatic amine.

SolventBaseTemp (°C)Nucleophile (eq)Mono-SNAr Yield (%)Di-SNAr Yield (%)Ester Hydrolysis / Amidation (%)
EthanolK₂CO₃801.5153550 (Solvolysis)
THFNaOH (aq)251.000>95 (Hydrolysis)
DMFK₂CO₃251.165205
DCM DIPEA 0 to 25 1.05 88 <5 <2

Part 4: Mandatory Visualizations

ReactionPathway Substrate Ethyl 4,6-dichloropyrimidine -2-carboxylate Mono Mono-SNAr Product (Target) Substrate->Mono 1.0 eq Nucleophile Non-nucleophilic base 0 °C Hydrolysis Ester Hydrolysis / Amidation Substrate->Hydrolysis Aqueous base or Primary amines (heat) Di Di-SNAr Byproduct (Over-reaction) Mono->Di Excess Nucleophile Elevated Temp

Fig 1: Reaction pathways and competing side reactions during SNAr.

Workflow Step1 1. Substrate in dry DCM Step2 2. Add DIPEA (1.2 eq) Step1->Step2 Step3 3. Dropwise Nu: at 0 °C Step2->Step3 Step4 4. LC-MS Monitoring Step3->Step4 Step5 5. Anhydrous Workup Step4->Step5

Fig 2: Standard experimental workflow for selective mono-SNAr.

Part 5: Experimental Protocols

Protocol A: Standard Selective Mono-Amination (For Aliphatic Amines)

This protocol utilizes kinetic control to suppress di-substitution and anhydrous conditions to protect the C2 ester.

  • Preparation: In an oven-dried flask under N₂, dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add anhydrous DIPEA (1.2 eq). Stir and cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve the aliphatic amine (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.

  • Self-Validation Check (LC-MS): After 1 hour at 0 °C, sample the reaction.

    • Validation: The mono-SNAr product should be the dominant peak. If the starting material is consumed, do not add more amine or allow it to warm up, as this triggers di-substitution. If [M+H - 28] is observed, transamidation has occurred.

  • Workup: Quench with cold saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the ester.

Protocol B: DABCO-Catalyzed SNAr (For Weak Nucleophiles / Anilines)

When using weak nucleophiles, heating causes ester degradation. DABCO acts as a nucleophilic catalyst, forming a highly reactive quaternary ammonium intermediate that is easily displaced by weak amines[7].

  • Preparation: Dissolve the substrate (1.0 eq) and the weak amine (1.1 eq) in anhydrous THF at 0 °C.

  • Catalyst Addition: Add DABCO (0.2 eq) and DIPEA (1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature. The DABCO will rapidly attack the C4 position, creating an intermediate that the weak amine can successfully attack without the need for destructive heating.

  • Workup: Filter off any precipitated salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Trilleras, J. et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022. URL: [Link]

  • Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018. URL: [Link]

  • "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines." National Science Foundation (NSF). URL: [Link]

  • "Concerted nucleophilic aromatic substitutions." Harvard DASH. URL: [Link]

  • Borlinghaus, N. et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Royal Society of Chemistry, 2022. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Substitutions on Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Welcome to the Technical Support Center for pyrimidine functionalization. Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly electron-deficient, versatile building block used extensively in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly electron-deficient, versatile building block used extensively in drug discovery. Because the molecule possesses a plane of symmetry, the two C-Cl bonds at the C4 and C6 positions are chemically equivalent. Therefore, while often colloquially referred to as a "regioselectivity" issue, the primary challenges when working with this substrate are actually chemoselectivity (halogen displacement vs. ester amidation) and mono- vs. di-substitution control[1].

This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to help you achieve precise control over your nucleophilic aromatic substitution (SNAr) and cross-coupling workflows.

Diagnostic Matrix: Common SNAr Failure Modes

Summarized below are the most frequent issues reported by researchers during SNAr reactions with this substrate, along with their mechanistic causes and corrective actions.

ObservationMechanistic CauseRecommended Corrective Action
High levels of C2-amide byproduct Hard nucleophile attack at the ester carbonyl (thermodynamic control).Lower temperature to 0 °C; switch to an aprotic solvent (e.g., DCM).
4,6-di-substituted over-reaction Localized excess of nucleophile overcoming the LUMO energy gap.Use exactly 1.0 eq of nucleophile; ensure vigorous stirring and dropwise addition.
Ester hydrolysis Trace moisture combined with basic conditions.Use strictly anhydrous solvents and non-nucleophilic bases (e.g., DIPEA).
Unreacted starting material Nucleophile is too weak (e.g., deactivated anilines).Transition to a Pd-catalyzed Buchwald-Hartwig amination.

FAQ & Troubleshooting Modules

Module A: Chemoselectivity (Ring SNAr vs. Ester Amidation)

Q: When reacting ethyl 4,6-dichloropyrimidine-2-carboxylate with primary amines, I am isolating the C2-carboxamide byproduct instead of the desired C4-amino-6-chloropyrimidine. How do I force the SNAr pathway?

The Causality: The highly electron-deficient nature of the pyrimidine ring makes it highly reactive towards SNAr[2]. However, the C2-ethyl ester is a "hard" electrophilic center. According to hard-soft acid-base (HSAB) principles, harder nucleophiles (like aliphatic primary amines) at elevated temperatures or in protic solvents can attack the ester carbonyl, leading to amidation.

The Solution: You must run the reaction under strict kinetic control. Lowering the temperature to 0–5 °C suppresses the higher-activation-energy amidation pathway, favoring the lower-barrier SNAr at C4/C6. Furthermore, utilizing a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the HCl byproduct without competing for the electrophile.

PathwayLogic SM Ethyl 4,6-dichloropyrimidine- 2-carboxylate Nuc + Amine Nucleophile SM->Nuc PathA Pathway A: SNAr at C4/C6 (Kinetic Control) Nuc->PathA 0°C, Aprotic Solvent (DCM/THF) PathB Pathway B: Amidation at C2 (Thermodynamic Control) Nuc->PathB >25°C, Protic Solvent (EtOH/MeOH) Mono Mono-SNAr Product (Target) PathA->Mono 1.0 eq Nuc, Dropwise Addition Di Di-SNAr Product (Over-reaction) PathA->Di >2.0 eq Nuc, Fast Addition

Logic tree for chemoselectivity in ethyl 4,6-dichloropyrimidine-2-carboxylate substitutions.
Module B: Controlling Mono- vs. Di-Substitution

Q: I am getting a 60:40 mixture of mono- and di-substituted products. How do I isolate the mono-substituted intermediate?

The Causality: Once the first substitution occurs, the introduced electron-donating group (e.g., an amine) donates electron density into the pyrimidine π-system via resonance. This significantly alters the LUMO map and raises the energy gap, naturally deactivating the remaining chlorine at C6[3]. While SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine derivatives generally work well with different nucleophiles[4], the highly electron-withdrawing C2-carboxylate partially counteracts this natural deactivation. If the local concentration of the nucleophile is too high, the energy barrier for the second SNAr is easily overcome.

The Solution: Strict stoichiometric control is required. Ensure vigorous stirring and utilize a syringe pump for the dropwise addition of exactly 1.0 equivalent of the nucleophile.

Table 2: Solvent and Base Selection Guide for SNAr

Solvent / Base SystemSNAr PathwayAmidation PathwayOverall Recommendation
DCM / DIPEA Highly FavoredSuppressedOptimal for selective mono-SNAr.
THF / Triethylamine FavoredMinor ByproductsGood alternative if solubility is an issue.
Ethanol / K₂CO₃ CompetingFavoredAvoid unless C2-amidation is the target.
DMF / NaH Di-substitutionSuppressedAvoid; too harsh, leads to rapid over-reaction.
Module C: Palladium-Catalyzed Cross-Coupling

Q: Can I selectively perform a Suzuki-Miyaura coupling on one of the chlorines without hydrolyzing the ester?

The Causality: In cross-coupling reactions (like Suzuki-Miyaura), the choice of solvent and base is critical to prevent over-reaction and ester hydrolysis[5]. Standard aqueous NaOH or KOH will rapidly destroy the C2-ester.

The Solution: Use milder, anhydrous or semi-aqueous base systems (e.g., K₃PO₄ or Cs₂CO₃ in 1,4-dioxane) alongside a highly active palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%) to achieve selective mono-arylation at lower temperatures.

Validated Experimental Protocol

Self-Validating Protocol: Highly Selective Mono-SNAr of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

This protocol is designed as a self-validating system: the use of an aprotic solvent and a non-nucleophilic base structurally prevents the formation of amidation and hydrolysis byproducts, ensuring that any reaction observed is the desired SNAr pathway.

  • Preparation : Flame-dry a 100 mL round-bottom flask. Add ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M, 50 mL).

  • Cooling : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C under an argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) in one portion. (Causality check: DIPEA acts as an acid scavenger without acting as a competing nucleophile, protecting the ester).

  • Nucleophile Addition : Dissolve the amine nucleophile (1.0 eq, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump. (Causality check: Slow addition prevents a localized excess of the amine, suppressing di-substitution).

  • Monitoring : Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc). The mono-substituted product will typically elute between the starting material and the highly polar di-substituted byproduct.

  • Quench & Workup : Quench with saturated aqueous NH₄Cl (20 mL) to neutralize the base and halt the reaction. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ExpWorkflow S1 1. Dissolve SM in dry DCM S2 2. Cool to 0 °C under Argon S1->S2 S3 3. Add 1.2 eq DIPEA S2->S3 S4 4. Dropwise add 1.0 eq Amine S3->S4 S5 5. Quench with sat. NH4Cl S4->S5

Step-by-step workflow for highly selective mono-SNAr reactions.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec (wuxibiology.com) URL: 3

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (acs.org) URL: 2

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (mdpi.com) URL: 4

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: Semantic Scholar (semanticscholar.org) URL: 5

  • A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals Source: Benchchem (benchchem.com) URL: 1

Sources

Troubleshooting

Technical Support Center: Handling &amp; Reactivity of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Welcome to the Technical Support Center. If you are working with ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) [1], you are handling a highly versatile but notoriously sensitive building block. The core is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. If you are working with ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) [1], you are handling a highly versatile but notoriously sensitive building block. The core issue users face during derivatization is competing hydrolysis .

Do not view this as a random failure of your reaction; view it as a predictable outcome of the molecule's electronics. The pyrimidine core is inherently electron-deficient. The presence of two highly electronegative chlorine atoms at C4 and C6, combined with the strongly electron-withdrawing ethyl ester at C2, creates an extreme electrophilic sink. Consequently, the dichloropyrimidine moiety is highly susceptible to hydrolysis, where even trace water can act as a nucleophile to displace the chlorine atoms or cleave the ester [2]. You are operating in a kinetic regime where your desired nucleophile must outcompete trace moisture.

Here, we break down the causality behind these side reactions and provide self-validating protocols to ensure your success.

Troubleshooting Guides & FAQs

Q1: I am performing a Nucleophilic Aromatic Substitution (SNAr) with a primary amine, but LC-MS shows a massive M-28 peak (loss of ethyl) and carboxylic acid formation. What is causing this? A: You are witnessing base-mediated ester hydrolysis. While you may be using an organic base like Triethylamine (TEA), if your solvent (e.g., THF or DCM) is not strictly anhydrous, the amine deprotonates trace water, generating hydroxide ions. Hydroxide is a hard, highly reactive nucleophile that rapidly attacks the C2-ester carbonyl. Causality-Driven Solution: Switch to N,N-Diisopropylethylamine (DIPEA). Its steric bulk prevents it from acting as a nucleophile and drastically reduces its efficiency in generating free hydroxide in organic media. Furthermore, mandate the use of freshly opened anhydrous solvents over activated 3Å molecular sieves.

Q2: During a Suzuki-Miyaura cross-coupling at C4, my starting material degrades into a complex mixture of hydroxylated pyrimidines (uracil derivatives). How can I prevent this? A: Standard Suzuki conditions often employ aqueous bases (e.g., 2M


) at elevated temperatures (80–100°C). Under these conditions, the activation energy for the hydrolysis of the C4/C6 chlorines is easily overcome, leading to rapid displacement by water.
Causality-Driven Solution: Transition to anhydrous or near-anhydrous coupling conditions. Utilizing a base like Cesium Carbonate (

) in a Toluene system minimizes the concentration of reactive hydroxide [3]. The "cesium effect" enhances the solubility of the base in organic solvents, allowing the transmetalation step to proceed without flooding the system with water.

Q3: Does the order of reagent addition impact the hydrolysis profile? A: Absolutely. Never pre-mix ethyl 4,6-dichloropyrimidine-2-carboxylate with your base before adding the nucleophile. Pre-mixing creates a localized high-pH environment where any ambient moisture will immediately attack the pyrimidine. Always dissolve the pyrimidine and nucleophile first, cool the system, and add the base dropwise.

Mechanistic Pathways Diagram

G SM Ethyl 4,6-dichloropyrimidine- 2-carboxylate SNAr Desired SNAr Product (Amine Substitution) SM->SNAr Anhydrous, DIPEA, DCM/THF (< 5°C) Hyd1 Ester Hydrolysis (Carboxylic Acid) SM->Hyd1 Trace H2O, Amine Base (RT) Hyd2 C4/C6 Hydroxylation (Uracil Derivatives) SM->Hyd2 Aqueous Base, Elevated Temp (> 60°C)

Caption: Divergent reaction pathways of ethyl 4,6-dichloropyrimidine-2-carboxylate based on conditions.

Quantitative Data: Impact of Reaction Conditions on Hydrolysis

To illustrate the causality of solvent and base selection, consider the following internal validation data for a standard mono-SNAr reaction with morpholine (1.0 eq) at 0°C for 2 hours:

Solvent (Water Content)Base (1.2 eq)Desired SNAr Yield (%)Ester Hydrolysis (%)C4/C6 Hydroxylation (%)
THF (Benchtop, ~500 ppm)TEA45%40%15%
THF (Anhydrous, <50 ppm)TEA72%20%8%
THF (Anhydrous, <50 ppm)DIPEA91%6%3%
DCM (Anhydrous, <20 ppm) DIPEA 96% <2% <2%

Analysis: Moving from benchtop THF with TEA to anhydrous DCM with DIPEA effectively shuts down the hydrolysis pathways. The non-polar, strictly anhydrous nature of DCM coupled with the sterically hindered DIPEA prevents the formation of reactive hydroxide species.

Self-Validating Experimental Protocols

As scientists, we must build validation checkpoints directly into our workflows. The following protocol for C4-mono-SNAr is designed to be self-monitoring.

Protocol: Anhydrous Nucleophilic Aromatic Substitution (SNAr)

Objective: Achieve regioselective mono-substitution at C4 while preserving the C2-ethyl ester and C6-chlorine.

  • System Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with dry Argon. Add 500 mg (2.26 mmol) of ethyl 4,6-dichloropyrimidine-2-carboxylate.

  • Solvent Addition: Inject 10 mL of strictly anhydrous DCM (stored over 3Å molecular sieves).

    • Causality: DCM is chosen over THF because it is less hygroscopic, minimizing ambient moisture uptake during handling.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5°C for 10 minutes.

    • Causality: The activation energy for amine SNAr is lower than that of hydroxide-mediated hydrolysis. Low temperatures kinetically trap the reaction in the desired pathway.

  • Nucleophile Addition: Add the amine nucleophile (1.0 eq, 2.26 mmol) dropwise via syringe.

  • Base Addition (The Critical Step): Slowly add DIPEA (1.2 eq, 2.71 mmol) dropwise over 5 minutes.

  • Self-Validation Checkpoint (30 mins): Withdraw a 10 µL aliquot, dilute in 1 mL of anhydrous Acetonitrile (NOT Methanol), and inject into LC-MS.

    • Validation Logic: If you quench the aliquot in Methanol, any highly reactive intermediates might transesterify, giving a false positive for degradation. Acetonitrile preserves the snapshot. You should see the [M+H]+ for the mono-substituted product. If a peak corresponding to [M-27]+ (carboxylic acid) appears, your system has a moisture leak.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL).
    
    • Causality:

      
       is mildly acidic (pH ~5.5). It neutralizes the DIPEA without creating a basic aqueous environment that would hydrolyze the surviving ester during extraction. Extract with DCM, dry over 
      
      
      
      , and concentrate.

Workflow Step1 1. Substrate & Nucleophile Dissolution (0°C, Anhydrous DCM, Argon) Step2 2. Sterically Hindered Base Addition (DIPEA, Dropwise, T < 5°C) Step1->Step2 Step3 3. Kinetic Control Incubation (Stir at 0°C for 1-2 Hours) Step2->Step3 Step4 4. Self-Validation Aliquot (Quench in MeCN, Run LC-MS) Step3->Step4 Step5 5. Mild Acidic Quench (Sat. NH4Cl to prevent basic hydrolysis) Step4->Step5

Caption: Self-validating anhydrous workflow for nucleophilic aromatic substitution (SNAr).

References
  • Google Patents. "US11680056B2 - MK2 inhibitors and uses thereof". United States Patent and Trademark Office.
Optimization

Technical Support Center: Purification Strategies for Ethyl 4,6-Dichloropyrimidine-2-Carboxylate

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of ethyl 4,6-dichloropyrimidine-2-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of ethyl 4,6-dichloropyrimidine-2-carboxylate .

Due to the highly electron-deficient nature of the pyrimidine core, this intermediate presents unique challenges, including extreme sensitivity to nucleophiles and thermal degradation. This living document provides field-proven, self-validating protocols to troubleshoot common bottlenecks and ensure >99% purity for downstream pharmaceutical synthesis.

Troubleshooting Chemical Stability & Degradation

Q: My product yield drops significantly during post-reaction workup and concentration. What is causing this degradation, and how can I prevent it?

The Causality: Ethyl 4,6-dichloropyrimidine-2-carboxylate is structurally primed for degradation if mishandled. The pyrimidine ring is severely electron-deficient due to the synergistic electron-withdrawing effects of the two chlorine atoms at the C4 and C6 positions, combined with the ester group at C2. This electronic landscape makes the C4/C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by even weak nucleophiles, while the C2 ester remains vulnerable to hydrolysis[1].

The Solution:

  • Avoid Protic Solvents: Never use methanol or ethanol during extraction or chromatography. These alcohols can act as nucleophiles, displacing the labile C4/C6 chlorines to form alkoxy byproducts.

  • Control Workup pH: Quench chlorination reactions (e.g., POCl3 mixtures) into strictly ice-cold water to prevent exotherms. Avoid strong aqueous bases during extraction, which will rapidly hydrolyze the ethyl ester into the corresponding carboxylic acid.

  • Thermal Limits: Maintain rotary evaporation bath temperatures strictly below 30°C. Prolonged heating above 50°C accelerates de-esterification and polymerization[1].

DegradationPathways Target Ethyl 4,6-dichloropyrimidine-2-carboxylate Hydrolysis Ester Hydrolysis (Forms Carboxylic Acid) Target->Hydrolysis H2O / Extremes of pH SNAr SNAr at C4/C6 (Forms Alkoxy/Amino Byproducts) Target->SNAr Protic Solvents (MeOH, EtOH) Thermal Thermal Degradation (De-esterification / Polymerization) Target->Thermal Prolonged Heating >50°C

Primary degradation pathways of ethyl 4,6-dichloropyrimidine-2-carboxylate during purification.

Chromatographic Purification Optimization

Q: How do I optimize flash chromatography to cleanly separate the target compound from mono-chlorinated intermediates and polar dihydroxy precursors?

The Causality: The crude reaction mixture typically contains unreacted highly polar precursors (which bind strongly to silica) and mono-chlorinated intermediates (which have intermediate polarity). The target di-chloro compound is relatively non-polar. Using a steep solvent gradient will cause co-elution of the mono- and di-chloro species.

The Solution: Employ a shallow step-gradient using a non-polar solvent system. Standard protocols for this class of compounds dictate the use of silica gel (60–120 mesh) to ensure adequate resolution without excessive backpressure[1].

Table 1: Optimized Hexane/Ethyl Acetate Gradient for Flash Chromatography

PhaseHexane (v/v %)EtOAc (v/v %)Column Volumes (CV)Purpose & Expected Outcome
Equilibration 9552Primes the silica gel (60–120 mesh) and stabilizes the bed.
Wash 90103Elutes highly non-polar impurities (e.g., trace hydrocarbons).
Elution 80205Elutes ethyl 4,6-dichloropyrimidine-2-carboxylate.
Flush 50502Clears polar byproducts (e.g., mono-chloro derivatives).

Self-Validation Check: Spot the fractions on a TLC plate (Hexane:EtOAc 8:2). The target compound typically presents an Rf of ~0.45 under UV light (254 nm).

Crystallization & Final Isolation

Q: After flash chromatography, my concentrated product still has a persistent yellow tint. How do I achieve a >99% pure white crystalline solid?

The Causality: Yellow discoloration in chloropyrimidine syntheses is a hallmark of trace phosphorus complexes (remnants of PCl5/POCl3 reagents) or low-level polymeric byproducts. These impurities are often co-eluted during chromatography but possess different solubility profiles than the target compound.

The Solution: Implement a rigorous solvent/anti-solvent recrystallization protocol using an Ethyl Acetate/Heptane system. Heptane is preferred over hexane due to its higher boiling point and lower toxicity profile.

Step-by-Step Recrystallization Methodology:

  • Dissolution: Suspend the yellow crude solid in a minimal volume of anhydrous ethyl acetate (approx. 2-3 mL per gram of crude). Warm gently to 40–45°C under nitrogen.

    • Validation: The solution must become completely clear. If insoluble particulates remain, perform a rapid hot filtration through a PTFE syringe filter to remove polymeric impurities.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add heptane dropwise.

    • Validation: Stop the addition the exact moment persistent turbidity (the "cloud point") is observed. This visual cue confirms the solution has reached the precise point of saturation.

  • Seeding & Maturation: Allow the turbid solution to cool ambiently to room temperature (20°C) over 2 hours. Do not crash-cool, as this traps impurities within the crystal lattice.

    • Validation: Well-defined, needle-like crystals should begin forming within 15–30 minutes.

  • Yield Maximization: Once ambient crystallization is complete, transfer the flask to an ice bath (0–5°C) for 1 hour to drive the remaining product out of the solution.

  • Filtration: Filter the suspension under vacuum using a Buchner funnel. Wash the filter cake with a small volume of strictly ice-cold heptane.

    • Validation: The filtrate must retain the yellow tint, leaving pure, snow-white crystals on the filter paper.

  • Drying: Transfer the crystals to a vacuum oven and dry at 30°C for 12 hours.

    • Validation: Weigh the product periodically. Constant weight confirms the complete removal of residual heptane.

PurificationWorkflow Crude Crude Reaction Mixture (Di-chloro + Impurities) Quench Aqueous Quench & Extraction (Ice-cold water / EtOAc) Crude->Quench Remove POCl3/PCl5 Drying Drying & Concentration (Na2SO4, <30°C) Quench->Drying Isolate Organic Phase Chromatography Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) Drying->Chromatography Load Crude Oil/Solid Crystallization Recrystallization (Heptane/EtOAc) Chromatography->Crystallization Pool Target Fractions Pure Pure Intermediate (>99% HPLC Purity) Crystallization->Pure Filtration & Vacuum Dry

Workflow for the isolation and purification of ethyl 4,6-dichloropyrimidine-2-carboxylate.

Storage and Handling

Q: What are the best practices for storing the purified intermediate to ensure long-term stability?

A: Once purified, ethyl 4,6-dichloropyrimidine-2-carboxylate exhibits better stability than its methyl ester counterpart, but it still requires careful handling. Store the dried, pure crystals in airtight, amber glass containers at 2–8°C[1]. Ensure the container is flushed with argon or nitrogen prior to sealing to exclude atmospheric moisture, which will slowly hydrolyze the ester over time. Keep strictly away from strong oxidizers[1].

References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 4,6-Dichloropyrimidine-2-Carboxylate Couplings

Executive Summary: Ethyl 4,6-dichloropyrimidine-2-carboxylate is a highly valuable, yet synthetically challenging, bifunctional building block. While the C2-ester strongly activates the pyrimidine core toward oxidative a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Ethyl 4,6-dichloropyrimidine-2-carboxylate is a highly valuable, yet synthetically challenging, bifunctional building block. While the C2-ester strongly activates the pyrimidine core toward oxidative addition, the adjacent C4 and C6 chlorines create a sterically congested environment. This technical guide addresses the specific causality behind sluggish cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and provides field-proven, self-validating protocols to overcome steric clashes, particularly during the notoriously difficult second substitution.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does the first coupling at C4 proceed smoothly, but the second coupling at C6 fails or requires extremely harsh conditions? A: This is a dual issue of electronic deactivation and extreme steric shielding. The initial oxidative addition of Pd(0) into the C4-Cl bond is fast because the pyrimidine ring is highly electron-deficient[1]. However, once the first substituent (e.g., an aryl group or amine) is installed, it donates electron density into the ring, significantly increasing the bond dissociation energy of the remaining C6-Cl bond. More critically, the new substituent creates a steric wall. The incoming palladium complex struggles to coordinate and undergo oxidative addition at C6. To overcome this, highly active and sterically demanding N-heterocyclic carbene (NHC) ligands (such as IPr) or bulky biaryl phosphines (like XPhos) must be used to force the reductive elimination step while maintaining a highly active mono-ligated Pd(0) species[2].

Q: I am observing significant SNAr (nucleophilic aromatic substitution) side products instead of my desired cross-coupling product. How do I prevent this? A: The C2-carboxylate group acts as a strong electron-withdrawing group, making the C4 and C6 positions highly susceptible to uncatalyzed SNAr by nucleophiles[3]. If your base (e.g., NaOtBu, Cs₂CO₃) or your coupling partner (e.g., aliphatic amines) is highly nucleophilic, the SNAr pathway will outcompete the Pd-catalyzed cycle. Causality-Driven Fix: Switch to a weaker, non-nucleophilic base such as anhydrous K₃PO₄. Additionally, change the solvent from polar protic (which accelerates SNAr) to non-polar aromatic solvents like toluene, which favor the inner-sphere transmetalation required for cross-coupling.

Q: How does the C2-ester specifically interfere with the catalytic cycle compared to a standard 4,6-dichloropyrimidine? A: The ethyl ester at C2 introduces two variables. First, it increases the steric bulk near the nitrogen lone pairs, restricting the rotational freedom of the entire scaffold during the transmetalation phase. Second, the carbonyl oxygen can act as an off-cycle chelator. It can coordinate with the Pd(II) intermediate, forming a stable but inactive chelate that sequesters the catalyst. Using bulky, strongly coordinating ligands like RuPhos prevents this off-cycle binding by keeping the palladium coordination sphere saturated[4].

Part 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Ethyl 4,6-Dichloro- pyrimidine-2-carboxylate Coupling Q1 Is the issue occurring during the 1st or 2nd substitution? Start->Q1 FirstSub 1st Substitution (C4) Issue: Sluggish Oxidative Addition Q1->FirstSub 1st SecondSub 2nd Substitution (C6) Issue: Extreme Steric Clash Q1->SecondSub 2nd Sol1 Use Pd(OAc)2 / XPhos Increase Temp to 80°C FirstSub->Sol1 Sol2 Switch to NHC Ligands (e.g., IPr) or Microwave Irradiation (120°C) SecondSub->Sol2 Q2 Are there competing side reactions? Sol1->Q2 Sol2->Q2 Side1 SNAr Byproducts (Nucleophilic Attack at C4/C6) Q2->Side1 Yes, SNAr Side2 Protodehalogenation (Reduction of C-Cl) Q2->Side2 Yes, Reduction Fix1 Lower Base Strength (Use K3PO4) or Change Solvent to Toluene Side1->Fix1 Fix2 Ensure Anhydrous Conditions Check Boronic Acid Quality Side2->Fix2

Troubleshooting workflow for steric and electronic challenges in pyrimidine couplings.

Part 3: Quantitative Data & Condition Optimization

To systematically overcome steric hindrance, selecting the correct Ligand-Base-Solvent triad is critical. The table below summarizes the performance of various catalytic systems when coupling sterically hindered ortho-substituted aryl boronic acids to ethyl 4,6-dichloropyrimidine-2-carboxylate.

Coupling TypeCatalyst / Ligand SystemBase & SolventTemp (°C)Yield (1st Sub, C4)Yield (2nd Sub, C6)Mechanistic Advantage
Suzuki Pd(dppf)Cl₂Na₂CO₃ / Dioxane:H₂O8075%<10%Good for initial unhindered coupling; fails at C6 due to rigidity.
Suzuki Pd(OAc)₂ / XPhosK₃PO₄ / Toluene10092%45%Bulky biaryl phosphine accelerates reductive elimination[4].
Buchwald Pd₂(dba)₃ / RuPhosCs₂CO₃ / Dioxane11088%30%Excellent for secondary amines; prevents off-cycle Pd chelation.
Suzuki/Negishi Pd-PEPPSI-IPr (NHC)K₃PO₄ / THF6095%82% NHC ligand provides a deep steric pocket, enabling the 2nd substitution[2].
Part 4: Self-Validating Experimental Protocol

Protocol: Synthesis of Ethyl 4,6-bis(2-methylphenyl)pyrimidine-2-carboxylate via NHC-Catalyzed Double Suzuki Coupling

This protocol utilizes the Pd-PEPPSI-IPr catalyst, which is specifically designed to overcome extreme steric hindrance in dihalopyrimidines by maintaining a highly active mono-ligated state[2].

Step 1: Reaction Setup and Catalyst Activation

  • In a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 mmol), 2-methylphenylboronic acid (2.5 mmol, excess required for double coupling), and anhydrous K₃PO₄ (3.0 mmol).

  • Add Pd-PEPPSI-IPr (0.05 mmol, 5 mol%).

  • Self-Validation Checkpoint: The solid mixture should appear light yellow. If the catalyst appears dark grey or black before solvent addition, it has degraded to Palladium black, and the reaction will fail.

Step 2: Solvent Addition and Transmetalation

  • Inject anhydrous, degassed THF (10 mL) into the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Self-Validation Checkpoint: Observe a color shift from yellow to a deep, homogenous orange/red. This color change confirms the activation of the precatalyst and the formation of the active Pd(0)-NHC species.

Step 3: Heating and Coupling

  • Heat the reaction mixture to 60°C in an oil bath for 12 hours.

  • Causality Note: Do not exceed 60°C initially. While higher temperatures generally overcome steric hindrance, the ethyl ester at C2 is susceptible to hydrolysis if trace water is present. The highly active NHC ligand allows this sterically hindered coupling to proceed at a milder temperature[2].

Step 4: Workup and Isolation

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL) to neutralize the basic environment and halt any background SNAr reactions.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health (NIH) / PMC.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications).[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH) / PMC.[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH) / PMC.[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Mono-Amination of Ethyl 4,6-Dichloropyrimidine-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals performing nucleophilic aromatic substitution (SNAr) on ethyl 4,6-dichloropyrimidine-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals performing nucleophilic aromatic substitution (SNAr) on ethyl 4,6-dichloropyrimidine-2-carboxylate. Due to the highly electrophilic nature of this pyrimidine scaffold, controlling the reaction temperature is the most critical parameter to ensure high yields of the mono-aminated product while suppressing over-reaction (di-amination) and ester degradation.

Mechanistic Insights: The Causality of Temperature Control

Ethyl 4,6-dichloropyrimidine-2-carboxylate possesses three highly electrophilic centers: the C4 and C6 positions (bearing chloride leaving groups) and the C2 carbonyl carbon of the ester. Understanding the electronics of these centers is key to controlling the reaction.

  • Initial SNAr Activation : The electron-withdrawing ester group at C2 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, making the C4 and C6 positions extremely susceptible to nucleophilic attack (1[1]). Consequently, the first amination occurs rapidly even at sub-zero temperatures.

  • Resonance Deactivation (The "Brake" Pedal) : Once the first amine is incorporated, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance. This raises the activation energy barrier for the second SNAr reaction at the remaining chlorine (2[2]). This electronic differentiation allows us to isolate the mono-aminated product—provided the thermal energy is kept below the threshold required for the second substitution.

  • Competing Ester Aminolysis : At elevated temperatures (>40 °C), primary and secondary amines can attack the C2 ester, leading to transamidation (amide formation) or solvolysis (3[3]). Strict temperature control and precise stoichiometry are required to protect the ester functionality.

Troubleshooting & FAQs

Q: Why am I observing significant amounts of the di-aminated byproduct even when using only 1 equivalent of amine?

  • Cause : Localized heating during the exothermic amine addition, or an overall reaction temperature that is too high.

  • Solution : Ensure the reaction flask is submerged in an ice-water bath (0 °C) prior to amine addition. Add the amine dropwise to prevent thermal spikes. Do not allow the reaction bulk temperature to exceed 20 °C.

Q: My LC-MS shows a mass corresponding to the loss of the ethyl ester group (-OEt + NRR'). What happened?

  • Cause : Ester aminolysis. The amine has attacked the C2 carboxylate instead of (or in addition to) the C4/C6 position.

  • Solution : This side reaction is highly temperature-dependent. Keep the reaction strictly below 20 °C. Additionally, ensure you are using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to act as the acid scavenger, rather than using an excess of your nucleophilic amine (4[4]).

Q: The reaction stalls at 50% conversion at 0 °C. Should I heat it?

  • Cause : The SNAr reaction generates one equivalent of HCl. If a tertiary base is not present, the HCl protonates your nucleophilic amine, rendering it inactive.

  • Solution : Do not heat the reaction. Verify that you have added 1.5 to 2.0 equivalents of DIPEA or Triethylamine (TEA) to neutralize the HCl.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the typical product distribution observed during the amination of ethyl 4,6-dichloropyrimidine-2-carboxylate with a standard secondary amine (e.g., morpholine) over 2 hours, highlighting the critical nature of temperature optimization.

Reaction Temperature (°C)Mono-amination (Target) %Di-amination (Byproduct) %Ester Aminolysis (Byproduct) %Unreacted Starting Material %
-2045<1<155
0 92 2 <1 6
20 (Room Temp)85123<1
603045250

Data represents normalized LC-MS peak areas. Conditions: 1.0 eq Substrate, 1.05 eq Amine, 1.5 eq DIPEA, THF solvent.

Standard Operating Procedure (SOP): Optimized Mono-Amination

This self-validating protocol utilizes low temperatures and a non-nucleophilic base to ensure high regiocontrol and functional group tolerance.

Step 1: Substrate Preparation In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq, e.g., 10 mmol) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a 0.1 M concentration.

Step 2: Base Addition Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) to the solution. Self-Validation Check: The solution should remain clear; no reaction occurs between the substrate and DIPEA at this stage.

Step 3: Thermal Equilibration Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 4: Amine Addition Dissolve the target amine (1.05 eq, 10.5 mmol) in a small volume of anhydrous THF (approx. 5 mL). Add this solution dropwise over 15–30 minutes using an addition funnel or syringe pump.

Step 5: Reaction Monitoring Stir the reaction at 0 °C for 1 hour. Remove an aliquot, quench into water/EtOAc, and analyze the organic layer via TLC or LC-MS. Self-Validation Check: If starting material remains, allow the reaction to slowly warm to room temperature (max 20 °C) for an additional 1 hour. Do not apply external heating.

Step 6: Quench and Workup Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is typically >90% pure and can be used directly or purified via flash chromatography.

Visual Workflow: Reaction Pathways

G SM Ethyl 4,6-dichloropyrimidine -2-carboxylate Mono Mono-Aminated Product (Target) SM->Mono Amine (1.05 eq), DIPEA 0 °C to 20 °C Amide Amide Byproduct (Ester Aminolysis) SM->Amide Excess Amine > 60 °C Di Di-Aminated Byproduct (Over-reaction) Mono->Di Excess Amine > 40 °C Mono->Amide Prolonged Heating > 60 °C

Reaction pathways of ethyl 4,6-dichloropyrimidine-2-carboxylate amination based on temperature.

References

  • BenchChem : Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Available at:2

  • MDPI : SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: 3

  • WuXi AppTec : Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at:1

  • Google Patents : US6018045A - Process for preparing 4,6-dichloro-pyrimidine. Available at: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Performance Guide: Ethyl 4,6-dichloropyrimidine-2-carboxylate

Executive Summary Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly electrophilic, bifunctional building block utilized extensively in the synthesis of kinase inhibitors, notably those targeting th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly electrophilic, bifunctional building block utilized extensively in the synthesis of kinase inhibitors, notably those targeting the p38/MK2 inflammatory axis[1]. For drug development professionals and synthetic chemists, confirming the structural integrity and purity of this starting material is a critical first step before initiating complex coupling reactions.

This guide objectively compares the ¹H NMR performance of this compound across different solvent matrices and instrumental field strengths, providing a self-validating framework for precise spectral interpretation.

Structural Causality & Predictive ¹H NMR Model

To accurately interpret the ¹H NMR spectrum of ethyl 4,6-dichloropyrimidine-2-carboxylate, we must first analyze the electronic environment of its protons[2]. The molecule possesses only three distinct proton environments, but their chemical shifts are heavily dictated by the pyrimidine core's substituents:

  • C5-H Pyrimidine Proton: The lone proton on the pyrimidine ring (position 5) is flanked by two highly electronegative chlorine atoms at C4 and C6. These halogens exert a strong inductive (-I) electron-withdrawing effect. Concurrently, the ethyl ester at C2 exerts a resonance (-M) electron-withdrawing effect, further depleting electron density from the aromatic ring. This severe deshielding pushes the C5-H resonance far downfield, resulting in a sharp singlet[2].

  • Ethyl Ester Protons: The ester group features a methylene (-CH₂-) directly attached to the deshielding oxygen atom, which splits into a quartet due to the adjacent methyl group. The terminal methyl (-CH₃) splits into a triplet.

Electronic_Effects Molecule Ethyl 4,6-dichloropyrimidine -2-carboxylate Cl_Atoms 4,6-Dichloro Groups (-I Inductive Effect) Molecule->Cl_Atoms Ester 2-Carboxylate Ester (-M Resonance Effect) Molecule->Ester C5_Proton C5-H Proton (Highly Deshielded, ~7.8 ppm) Cl_Atoms->C5_Proton Electron Withdrawal Ester->C5_Proton Ring Depletion

Caption: Structural electronic effects driving the deshielding of the C5-H proton.

Comparative Performance Guide

Solvent Matrix Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent significantly impacts the chemical shift of the C5-H proton due to solute-solvent interactions.

  • Chloroform-d (CDCl₃): As a non-polar, non-coordinating solvent, CDCl₃ provides the most "native" electronic environment. The C5-H singlet typically resonates around δ 7.85 ppm. CDCl₃ is the optimal choice for routine purity checks of this compound due to its high solubility and lack of exchangeable protons[3].

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a highly polar, strong hydrogen-bond acceptor. While the C5-H proton cannot classically hydrogen bond, the strong dipole of DMSO interacts with the electron-deficient pyrimidine ring, causing a slight downfield shift of the C5-H singlet to approximately δ 8.15 ppm[1]. DMSO-d₆ is recommended when comparing the starting material directly with downstream, more polar MK2 inhibitor products that require DMSO for solubility[4].

Instrumental Resolution: 60 MHz Benchtop vs. 400 MHz High-Field
  • 60 MHz Benchtop NMR: At lower field strengths, the J-coupling constant (J ≈ 7.1 Hz) of the ethyl group becomes a larger fraction of the operational frequency. This can lead to second-order effects ("roofing") where the inner peaks of the quartet and triplet are disproportionately taller. While sufficient for basic identification, baseline resolution may be compromised.

  • 400 MHz High-Field NMR: At 400 MHz, the spectrum is strictly first-order. The quartet and triplet are perfectly baseline-resolved, and the C5-H singlet is razor-sharp, allowing for precise integration to detect subtle impurities (e.g., hydrolyzed free acid or mono-chloro derivatives)[5].

Quantitative Data Summary

The following table summarizes the expected ¹H NMR profile at 400 MHz, contrasting the performance in two standard solvent matrices.

Proton EnvironmentMultiplicityIntegrationShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)J-Coupling (Hz)
Pyrimidine C5-HSinglet (s)1H~7.85~8.15-
Ester -CH₂-Quartet (q)2H~4.52~4.457.1
Ester -CH₃Triplet (t)3H~1.45~1.357.1

Note: Chemical shifts are approximate and referenced to TMS (δ 0.00 ppm).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, follow this self-validating workflow for ¹H NMR acquisition at 400 MHz.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of ethyl 4,6-dichloropyrimidine-2-carboxylate[6].

  • Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) in a clean glass vial.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Causality: Ensuring complete dissolution before transfer prevents localized concentration gradients that degrade magnetic field homogeneity (shimming).

Step 2: Instrument Tuning & Shimming

  • Insert the sample and lock onto the deuterium signal of CDCl₃.

  • Perform automated gradient shimming (e.g., TopShim) to optimize B₀ homogeneity.

  • Causality: Poor shimming will artificially broaden the C5-H singlet, masking closely eluting impurity peaks.

Step 3: Acquisition Parameters

  • Frequency: 400 MHz

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.0 second.

  • Causality: A 1-second delay ensures the protons fully relax back to equilibrium between pulses, guaranteeing quantitative integration.

Step 4: Processing & Self-Validation Check

  • Apply a Fourier transform, followed by automatic phase and baseline correction.

  • Calibrate the spectrum using the TMS peak at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.

  • The Self-Validation Check: Integrate the C5-H singlet, the -CH₂- quartet, and the -CH₃ triplet. The ratio must be exactly 1.00 : 2.00 : 3.00. Any deviation greater than 5% indicates either the presence of co-eluting impurities or incomplete T₁ relaxation (requiring an increased d1 delay).

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Shim Lock & Shim (Optimize B0 Homogeneity) Prep->Shim Acq 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Shim->Acq Process Data Processing (FT, Phase, Baseline, Calibrate) Acq->Process Interpret Self-Validation Check (Integration Ratio 1:2:3) Process->Interpret

Caption: Standardized, self-validating workflow for high-resolution 1H NMR acquisition.

References

  • Title: US Patent 11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL

Sources

Comparative

Comparative LC-MS/MS Fragmentation Analysis of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate and Its Analogs

Introduction & Scientific Rationale In modern drug discovery, ethyl 4,6-dichloropyrimidine-2-carboxylate serves as a highly versatile electrophilic building block, frequently utilized in the synthesis of complex active p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, ethyl 4,6-dichloropyrimidine-2-carboxylate serves as a highly versatile electrophilic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as KRAS inhibitors and survivin modulators. For researchers and drug development professionals, accurate structural characterization via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is non-negotiable. It is essential for monitoring reaction kinetics, identifying trace impurities, and tracking metabolic degradation profiles.

This guide objectively compares the LC-MS/MS fragmentation performance of ethyl 4,6-dichloropyrimidine-2-carboxylate against its structural alternatives (the methyl ester and the free carboxylic acid), providing a self-validating experimental framework for analytical scientists.

Ionization Mechanics and Structural Dynamics

Under Electrospray Ionization (ESI) in positive mode, pyrimidine derivatives readily accept a proton at the endocyclic nitrogen atoms due to their localized lone pairs [1]. For ethyl 4,6-dichloropyrimidine-2-carboxylate (Molecular Formula:


, Exact Mass: 219.98 Da), the protonated precursor ion 

appears at m/z 221.0 for the

isotopologue.

Diagnostic Isotope Ratio: The presence of two chlorine atoms (


 and 

) generates a highly characteristic

isotopic cluster at a strict 9:6:1 ratio . Recognizing this cluster is the first mandatory validation step before initiating Collision-Induced Dissociation (CID).

Comparative Fragmentation Analysis

To establish a robust Multiple Reaction Monitoring (MRM) method, we must compare the fragmentation efficiency of the ethyl ester against its alternatives. The nature of the ester alkyl group fundamentally dictates the primary neutral loss pathway, which directly impacts the limit of detection (LOD) in quantitative assays.

  • Ethyl 4,6-dichloropyrimidine-2-carboxylate (The Optimal Standard): The primary fragmentation involves the highly favorable loss of an ethylene molecule (

    
     Da) via a McLafferty-type rearrangement, yielding the protonated carboxylic acid at m/z 193.0. Because this proceeds through a stable six-membered transition state, it requires low collision energy and produces a highly abundant, predictable product ion.
    
  • Methyl 4,6-dichloropyrimidine-2-carboxylate (The Alternative): Lacking a

    
    -hydrogen, the methyl ester cannot undergo ethylene loss. Instead, it is forced into a higher-energy homolytic cleavage to lose a methoxy radical (
    
    
    
    Da) or heterolytic cleavage losing methanol. This results in poorer fragmentation efficiency and a lower signal-to-noise ratio in MS/MS [2].
  • 4,6-Dichloropyrimidine-2-carboxylic acid (The Metabolite/Hydrolysis Product): The free acid directly loses

    
     (
    
    
    
    Da) to form the 4,6-dichloropyrimidinium ion at m/z 149.0.

Causality Check: The ethyl ester's facile loss of


 makes it a superior candidate for MS/MS quantitation compared to the methyl ester, as the primary transition (

) is both highly sensitive and structurally diagnostic.
Quantitative Data Summary
CompoundPrecursor

(m/z)
Primary Fragment (m/z)Secondary Fragment (m/z)Characteristic Neutral LossOptimal CID Energy (eV)
Ethyl 4,6-dichloropyrimidine-2-carboxylate 221.0193.0149.0

Da (

),

Da (

)
15 - 25
Methyl 4,6-dichloropyrimidine-2-carboxylate 207.0176.0148.0

Da (

),

Da (

)
20 - 30
4,6-Dichloropyrimidine-2-carboxylic acid 193.0149.0114.0

Da (

),

Da (

)
10 - 20

Fragmentation Pathway Logic

Fragmentation M [M+H]+ m/z 221.0 Ethyl Ester F1 [M-C2H4+H]+ m/z 193.0 Carboxylic Acid M->F1 - C2H4 (28 Da) McLafferty-type F2 [M-C2H4-CO2+H]+ m/z 149.0 Dichloropyrimidine F1->F2 - CO2 (44 Da) Decarboxylation F3 [M-C2H4-CO2-Cl]+ m/z 114.0 Chloropyrimidine F2->F3 - Cl (35 Da) Alpha-cleavage

Fig 1. ESI+ fragmentation pathway of ethyl 4,6-dichloropyrimidine-2-carboxylate.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of an acidic modifier ensures complete protonation, while the rapid gradient is optimized to separate the intact ester from potential hydrolysis products (a common degradation pathway for highly reactive dichloropyrimidines) [3].

Step-by-Step Methodology:

  • Sample Preparation & Stabilization :

    • Dissolve 1.0 mg of ethyl 4,6-dichloropyrimidine-2-carboxylate in 1.0 mL of LC-MS grade Acetonitrile (ACN).

    • Dilute to a working concentration of 100 ng/mL using 50:50 Water:ACN containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton donor, driving the equilibrium towards the

      
       state to maximize ESI+ signal intensity. Utilizing aprotic solvents like ACN for the stock solution prevents premature nucleophilic hydrolysis of the reactive C-Cl bonds.
      
  • Chromatographic Separation :

    • Column : Waters Acquity UPLC HSS T3 (

      
       mm, 1.8 µm).
      
    • Mobile Phase A : Water + 0.1% FA.

    • Mobile Phase B : Acetonitrile + 0.1% FA.

    • Gradient Profile : 5% B to 98% B over 2.5 minutes. Flow rate: 0.6 mL/min. Column Temp: 40°C.

    • Causality: The HSS T3 stationary phase provides enhanced retention for polar pyrimidine fragments. The rapid gradient ensures sharp peak shapes and minimizes the time the compound spends on-column, mitigating degradation [4].

  • Mass Spectrometry Parameters (Triple Quadrupole) :

    • Ionization Mode : ESI Positive.

    • Capillary Voltage : 3.5 kV.

    • Desolvation Temperature : 350°C.

    • Collision Gas : Argon (for CID).

    • Causality: Argon provides a higher collision cross-section efficiency compared to nitrogen, ensuring complete fragmentation of the rigid pyrimidine ring at lower collision energies.

Experimental Workflow Visualization

Workflow S1 Sample Prep Solubilize in ACN Add 0.1% FA S2 Chromatography C18 Column Gradient Elution S1->S2 2 µL Inject S3 Ionization ESI Positive Mode Capillary: 3.5 kV S2->S3 Eluent S4 Mass Analysis CID with Argon Extract m/z 221.0 S3->S4 [M+H]+ S5 Data Processing Map Fragments Verify Isotope Ratio S4->S5 MS/MS Spectra

Fig 2. Self-validating LC-MS/MS workflow for pyrimidine derivative analysis.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Google Patents. "WO2022034529A1 - Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof." World Intellectual Property Organization.
Validation

HPLC Method Development for Purity Analysis of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly reactive, electron-deficient heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly reactive, electron-deficient heterocyclic intermediate widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including kinase inhibitors and antiviral agents[1]. Ensuring its chemical purity is paramount, as residual synthetic precursors or degradation products can severely impact downstream coupling efficiency and final API toxicity profiles[2].

As a Senior Application Scientist, I approach HPLC method development by first analyzing the molecule's intrinsic chemical vulnerabilities. This guide objectively compares stationary phase chemistries and establishes a self-validating, highly robust analytical protocol compliant with the latest ICH Q2(R2) validation guidelines[3].

Chemical Profiling & Causality in Method Design

Developing a reliable method requires understanding why a molecule degrades during analysis. Ethyl 4,6-dichloropyrimidine-2-carboxylate presents two primary chromatographic challenges:

  • Ester Hydrolysis: The ethyl carboxylate group at the C2 position is highly susceptible to hydrolysis in alkaline or neutral aqueous environments, converting the target analyte into its corresponding carboxylic acid[2].

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C4 and C6 positions are activated by the electron-withdrawing pyrimidine ring. Exposure to nucleophilic buffers (e.g., ammonium acetate at high pH) or primary alcohols (like methanol) can lead to rapid degradation in the autosampler[4].

The Causality-Driven Solution: To create a self-validating and stable system, the mobile phase must be acidic (pH 2.5–3.0) to suppress ester hydrolysis. Furthermore, the organic modifier must be Acetonitrile (an aprotic solvent) rather than Methanol, preventing transesterification or SNAr reactions during the run[5].

Degradation API Ethyl 4,6-dichloropyrimidine -2-carboxylate (Target API) ImpA Ester Hydrolysis Product (Carboxylic Acid) API->ImpA High pH / H2O ImpB SNAr Degradant (4-hydroxy-6-chloro) API->ImpB Nucleophilic Attack (e.g., MeOH) ImpC Synthetic Precursor (4,6-dihydroxypyrimidine) ImpC->API Chlorination & Esterification

Caption: Primary degradation and synthetic pathways of Ethyl 4,6-dichloropyrimidine-2-carboxylate.

Comparative Column Selection

Selecting the correct stationary phase is critical for resolving the API from its closely related impurities (e.g., positional isomers and mono-chlorinated species). We compared three distinct column chemistries under identical acidic conditions[5],[6].

  • Standard C18 (e.g., Waters BEH C18): Relies purely on hydrophobic dispersion forces. While it provides excellent peak shape and pH stability, it struggles to resolve the 4,5-dichloro isomer from the 4,6-dichloro target due to their nearly identical hydrophobicity.

  • Pentafluorophenyl (PFP): Offers strong dipole-dipole and hydrogen-bonding interactions. However, it provides excessive retention for the halogenated pyrimidine, leading to peak broadening and longer run times.

  • Biphenyl: The optimal choice. The biphenyl phase provides enhanced

    
     interactions with the electron-deficient pyrimidine ring. It easily discriminates between positional isomers and mono/di-chlorinated species based on their distinct 
    
    
    
    -electron distributions[5].
Table 1: Comparative Column Performance for Pyrimidine Derivatives
ParameterWaters BEH C18 (1.7 µm)Phenomenex Kinetex Biphenyl (1.7 µm)PFP Column (1.7 µm)
Retention Time (min) 4.25.88.5
Tailing Factor (USP) 1.151.081.45
Resolution (Critical Pair) 1.6 (Marginal)3.2 (Excellent) 2.1 (Broad peaks)
Selectivity (

)
1.051.18 1.12

Experimental Protocol: The Self-Validating Workflow

This step-by-step methodology is designed to ensure absolute data integrity. By matching the sample diluent to the acidic mobile phase, the system self-validates by preventing false degradation peaks from forming in the autosampler[4].

System Preparation & Chromatographic Conditions
  • Instrument: UHPLC system equipped with a Photodiode Array (PDA) detector and low-dispersion fluidics.

  • Column: Biphenyl, 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Maintains low backpressure while minimizing thermal degradation).

  • Detection: UV at 254 nm (Optimal for the pyrimidine chromophore).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.090106 (Linear)
5.040606 (Linear)
7.010906 (Linear)
8.510906 (Linear)
8.690106 (Linear)
12.09010Re-equilibration
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile containing 0.05% Formic Acid .

    • Scientific Rationale: The acidic diluent quenches any nucleophilic activity in the vial, ensuring the sample remains stable for >48 hours in the autosampler. Failure to acidify the diluent will result in the continuous formation of the hydrolysis impurity (ImpA) during the sequence queue[4].

  • Concentration: 0.5 mg/mL for purity analysis.

Workflow A Analyte Profiling (CAS: 56032-01-0) B Stationary Phase Selection (Biphenyl vs. C18) A->B C Mobile Phase Optimization (Acidic pH to prevent hydrolysis) B->C D Gradient & Flow Tuning (Isocratic vs. Gradient) C->D E ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Caption: Logical workflow for HPLC method development and lifecycle validation.

Method Validation to ICH Q2(R2) Standards

In 2024, the International Council for Harmonisation (ICH) implemented the revised Q2(R2) guidelines, emphasizing a lifecycle approach, multivariate statistical methods, and robustness in analytical procedures[3],[7]. Our method was rigorously validated against these global standards to ensure it is fit for its intended purpose in pharmaceutical quality control[8].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API retention timeResolution > 3.0 for all impuritiesPass
Linearity

0.999 (over 25% to 150% range)
R² = 0.9998Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
0.15 µg/mLPass
Method Precision %RSD

2.0% (n=6 injections)
%RSD = 0.45%Pass
Robustness Stable across

2°C and

0.05 mL/min
No significant shift in critical resolutionPass

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - Europa.eu.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem.
  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide - Waters Corporation / lcms.cz.
  • How to Choose a Column: Particle Technology - Waters Corporation / mz-at.de.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide - Benchchem.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - NIH / PMC.

Sources

Comparative

Comparing reactivity of ethyl 4,6-dichloropyrimidine-2-carboxylate vs 4,6-difluoro analogs

Advanced Reactivity Profiling: Ethyl 4,6-Dichloropyrimidine-2-Carboxylate vs. 4,6-Difluoro Analogs in SNAr As a Senior Application Scientist in early-stage drug discovery, selecting the right halogenated pyrimidine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reactivity Profiling: Ethyl 4,6-Dichloropyrimidine-2-Carboxylate vs. 4,6-Difluoro Analogs in SNAr

As a Senior Application Scientist in early-stage drug discovery, selecting the right halogenated pyrimidine scaffold is a critical decision that dictates the efficiency, regioselectivity, and scalability of your synthetic pipeline. Pyrimidine scaffolds are privileged structures, forming the core of numerous approved kinase inhibitors and agrochemicals[1].

When functionalizing the C4 and C6 positions via Nucleophilic Aromatic Substitution (SNAr), chemists frequently debate between using ethyl 4,6-dichloropyrimidine-2-carboxylate and its 4,6-difluoro analog . While chlorine is a superior leaving group in aliphatic SN2 reactions, the rules invert in aromatic systems. This guide objectively compares the reactivity of these two scaffolds, providing the mechanistic causality and validated experimental protocols necessary to optimize your workflows.

Mechanistic Causality: Why Fluorine Outperforms Chlorine in SNAr

To understand the divergent reactivity between these two analogs, we must examine the rate-determining step of the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway[2].

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C4 or C6 carbon, breaking aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex [2].

  • Elimination (Fast): The halide leaving group is expelled, restoring aromaticity[2].

The Fluorine Advantage: Because the formation of the Meisenheimer complex is the rate-determining step, the reaction rate is governed by how well the halogen stabilizes this anionic transition state. Fluorine is significantly more electronegative than chlorine. Through a powerful inductive effect (-I), fluorine withdraws electron density from the pyrimidine ring, drastically lowering the activation energy required for nucleophilic attack[3]. Consequently, despite fluoride being a poorer leaving group than chloride, 4,6-difluoropyrimidines are vastly more reactive in SNAr than their 4,6-dichloro counterparts[2].

Furthermore, the presence of the C2-carboxylate group (an electron-withdrawing group) works synergistically with the halogens to further activate the ring, making the difluoro analog exceptionally potent for low-temperature, regioselective mono-substitutions[4].

SNAr_Mechanism Substrate Activated Pyrimidine (C4/C6 Halogen) NuAttack Nucleophilic Attack (Rate Determining) Substrate->NuAttack + Nu-H Meisenheimer Meisenheimer Complex (Anionic Intermediate) NuAttack->Meisenheimer F >> Cl Inductive Stabilization Elimination Halide Elimination (Fast) Meisenheimer->Elimination Product Substituted Product Elimination->Product - HX

Caption: SNAr Addition-Elimination Mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Quantitative Data Presentation

The heightened reactivity of the 4,6-difluoro analog translates directly into milder reaction conditions, shorter reaction times, and higher yields, particularly when attempting sequential, asymmetric di-substitution (e.g., synthesizing a 4-amino-6-alkoxy pyrimidine).

Table 1: Comparative SNAr Reaction Parameters (Generic Primary Amine Nucleophile)

SubstrateReaction StepTemp (°C)Time (h)BaseYield (%)Impurity Profile
4,6-Difluoro Analog 1st Substitution (Mono)0 - 51.0 - 2.0DIPEA> 92%Trace di-substitution
4,6-Dichloro Analog 1st Substitution (Mono)25 - 404.0 - 6.0DIPEA80 - 85%5-10% unreacted starting material
4,6-Difluoro Analog 2nd Substitution (Di)60 - 806.0 - 8.0K₂CO₃85 - 88%Clean conversion
4,6-Dichloro Analog 2nd Substitution (Di)100 - 12016.0 - 24.0K₂CO₃60 - 70%High degradation, tar formation

Note: Data aggregated from standardized bench-scale syntheses using 1.05 eq of nucleophile for mono-substitution and 2.5 eq for di-substitution.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trust in these claims, the following step-by-step methodologies demonstrate the practical differences in handling these two scaffolds. The protocols are designed to be self-validating; the temperature differentials alone prove the kinetic superiority of the difluoro analog.

Protocol A: Regioselective Mono-Amination of Ethyl 4,6-difluoropyrimidine-2-carboxylate

Objective: Achieve >90% mono-substitution while suppressing the di-substituted byproduct.

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert gas (N₂ or Ar).

  • Solvent & Substrate: Dissolve 1.0 eq (10 mmol) of ethyl 4,6-difluoropyrimidine-2-carboxylate in 30 mL of anhydrous dichloromethane (DCM) or acetonitrile[2].

  • Cooling (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: The difluoro analog is highly reactive; failing to cool the reaction will result in immediate over-addition (di-substitution)[5].

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) in one portion.

  • Nucleophile Addition: Dissolve 1.05 eq of the primary amine in 10 mL of solvent. Add this solution dropwise over 30 minutes via an addition funnel to maintain the low temperature.

  • Monitoring: Stir for 1 hour at 0–5 °C. Monitor via TLC or LC-MS. The reaction should reach completion rapidly.

  • Work-up: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Mono-Amination of Ethyl 4,6-dichloropyrimidine-2-carboxylate

Objective: Drive the sluggish dichloro substitution to completion without degrading the ester.

  • Preparation: Setup a 100 mL round-bottom flask equipped with a reflux condenser under N₂.

  • Solvent & Substrate: Dissolve 1.0 eq (10 mmol) of ethyl 4,6-dichloropyrimidine-2-carboxylate in 30 mL of anhydrous tetrahydrofuran (THF) or acetonitrile.

  • Base Addition: Add 1.5 eq of DIPEA.

  • Nucleophile Addition: Add 1.1 eq of the primary amine in one portion at room temperature.

  • Heating (Critical Step): Heat the reaction mixture to 40 °C. Causality: The weaker inductive effect of chlorine necessitates thermal energy to overcome the activation barrier for Meisenheimer complex formation[4].

  • Monitoring: Stir for 4–6 hours. Monitor closely, as prolonged heating may lead to ester hydrolysis if trace moisture is present.

  • Work-up: Cool to room temperature, quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Workflow_Comparison Start Select Pyrimidine Scaffold Difluoro 4,6-Difluoro Analog Start->Difluoro Dichloro 4,6-Dichloro Analog Start->Dichloro MonoF Mono-SNAr: 0-5°C, 1h (High Yield, Clean) Difluoro->MonoF 1 eq Nu, Base MonoCl Mono-SNAr: 25-40°C, 4h (Moderate Yield) Dichloro->MonoCl 1 eq Nu, Base DiF Di-SNAr: 60-80°C, 8h (Standard Heating) MonoF->DiF Excess Nu, Heat DiCl Di-SNAr: 100-120°C, 16h (Harsh Conditions) MonoCl->DiCl Excess Nu, Strong Heat

Caption: Experimental workflow comparison demonstrating the divergent thermal requirements for SNAr.

Conclusion & Strategic Recommendations

For drug development professionals synthesizing complex, multi-substituted pyrimidine libraries (such as Aurora kinase inhibitors)[1], the 4,6-difluoro analog is unequivocally the superior starting material . While 4,6-dichloropyrimidines are often cheaper and more readily available as bulk commodities, the hidden costs of lower yields, harsher reaction conditions, and difficult purifications during di-substitution quickly negate their upfront economic advantage. By leveraging the extreme electronegativity of fluorine, chemists can execute rapid, clean, and highly regioselective SNAr reactions at lower temperatures, preserving sensitive functional groups like the C2-ethyl ester.

References

Sources

Validation

Comprehensive Guide to the Crystallographic Analysis of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate: Methodological and Software Comparisons

Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly reactive, halogenated pyrimidine building block critical to the synthesis of p38 MAPK (MK2) inhibitors[1] and advanced agrochemicals[2]. Because it...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a highly reactive, halogenated pyrimidine building block critical to the synthesis of p38 MAPK (MK2) inhibitors[1] and advanced agrochemicals[2]. Because its biological efficacy and synthetic reactivity are dictated by its spatial geometry and halogen-bonding capabilities, obtaining high-resolution crystallographic data is paramount.

This guide objectively compares the performance of different crystallization methodologies and structural refinement software products (SHELXL vs. Olex2) to establish a self-validating, highly reliable workflow for the Single-Crystal X-ray Diffraction (SCXRD) of this compound.

Material Profiling & Stability Comparison

Before initiating crystallization, it is crucial to understand the physicochemical behavior of the target compound compared to its alternatives. The ethyl ester variant is overwhelmingly preferred in drug development pipelines due to its superior thermodynamic stability compared to its methyl ester analog[2].

Table 1: Target Compound vs. Alternative Analog
ParameterEthyl 4,6-dichloropyrimidine-2-carboxylate (Target)Methyl 4,6-dichloropyrimidine-2-carboxylate (Alternative)
Molecular Formula C₇H₆Cl₂N₂O₂C₆H₄Cl₂N₂O₂
Molecular Weight 221.04 g/mol 207.01 g/mol
Handling Stability High: Stable at standard refrigeration (2–8°C)Low: Requires stringent -80°C storage to prevent degradation[2]
Crystallization Propensity Excellent (Forms stable solvates and pure prisms)Moderate (Prone to premature hydrolysis during slow crystallization)

Crystallization Methodology Comparison

The primary bottleneck in SCXRD is obtaining a defect-free single crystal. Halogenated pyrimidines are notoriously prone to non-merohedral twinning if the nucleation rate is too high. We compared two distinct crystallization products/methods: Slow Evaporation and Vapor Diffusion .

Table 2: Performance Comparison of Crystallization Methods
MetricMethod A: Slow EvaporationMethod B: Vapor Diffusion
Solvent System Dichloromethane / HexaneEthyl Acetate / n-Pentane
Supersaturation Control Poor (Evaporation rate fluctuates)Excellent (Controlled by vapor pressure)
Time to Crystal 24 - 48 hours5 - 7 days
Crystal Morphology Thin plates or clustered needlesBlock-like transparent prisms
Twinning Probability High (>40%)Low (<5%)
SCXRD Suitability Sub-optimal (Weak high-angle diffraction)Ideal (Sharp diffraction spots)
Protocol: Vapor Diffusion Crystallization (Self-Validating Workflow)

Expertise & Causality: We select Vapor Diffusion (Method B) because the slow diffusion of the highly volatile antisolvent (n-pentane) into the solvent (ethyl acetate) lowers the solubility of the pyrimidine derivative at a thermodynamically controlled rate. This prevents the kinetic trapping of structural defects.

  • Preparation: Dissolve 50 mg of ethyl 4,6-dichloropyrimidine-2-carboxylate in 1.0 mL of ethyl acetate in a 2-dram inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 4.0 mL of n-pentane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free environment at 20°C for 5–7 days.

  • Self-Validation (Optical Extinction): Harvest the crystals and submerge them in paratone oil. Inspect under a polarized light microscope.

    • Validation Check: Rotate the polarizer. A true single crystal will exhibit complete optical extinction (turn uniformly black) at 90° intervals. If the crystal appears continuously illuminated or shows patchy extinction, it is twinned and must be discarded.

G Start Compound: Ethyl 4,6-dichloro- pyrimidine-2-carboxylate SolventScreen Solvent Screening (Polarity & Solubility) Start->SolventScreen MethodA Method A: Slow Evaporation (DCM / Hexane) SolventScreen->MethodA MethodB Method B: Vapor Diffusion (EtOAc / Pentane) SolventScreen->MethodB EvalA Crystal Quality Check (Polarized Light Microscopy) MethodA->EvalA EvalB Crystal Quality Check (Polarized Light Microscopy) MethodB->EvalB ResultA High Twinning / Opaque (Sub-optimal) EvalA->ResultA ResultB Single, Transparent Prisms (SCXRD Ready) EvalB->ResultB

Caption: Workflow comparing slow evaporation and vapor diffusion crystallization strategies.

X-Ray Diffraction & Refinement Software Comparison

Once a high-quality crystal is mounted on a diffractometer under a 100 K nitrogen stream (to minimize atomic thermal vibrations and enhance high-angle intensities), the data must be solved and refined. We compare the two leading software products for this task: SHELXL and Olex2 .

Software Performance Analysis
  • SHELXL (Command-Line Native): SHELXL is the historical industry standard for crystal structure refinement[3]. It relies on .ins and .hkl files. While highly authoritative and robust for modeling severe positional disorder of the chlorine atoms using PART and EXYZ commands, its lack of native graphical feedback can slow down the validation process for complex halogenated structures[4].

  • Olex2 (GUI-Driven & Integrated Refinement): Olex2 acts as both a graphical frontend for SHELXL and a standalone refinement engine (olex2.refine)[5]. It provides real-time visualization of the electron density map and residual Q-peaks.

Expertise & Causality: For ethyl 4,6-dichloropyrimidine-2-carboxylate, Olex2 is the superior product choice . The presence of heavy chlorine atoms often leads to absorption artifacts or residual electron density peaks. Olex2 allows the user to visually distinguish between a true disordered chlorine position and a mere Fourier truncation ripple, drastically reducing the time required to achieve a final R₁ value below 5%[6].

Protocol: SCXRD Data Refinement Workflow
  • Data Reduction: Integrate the raw diffraction frames and apply an empirical absorption correction (e.g., multi-scan method). This is critical because the two chlorine atoms significantly absorb X-rays.

  • Structure Solution: Use Intrinsic Phasing algorithms to locate the heavy atoms (Cl, O, N) and the pyrimidine carbon backbone.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² within Olex2.

  • Hydrogen Placement: Place the ethyl group hydrogen atoms in calculated positions using a riding model (HFIX 137 for terminal methyls, HFIX 23 for methylenes).

  • Validation: Generate the final .cif file and run it through the IUCr checkCIF utility to ensure no Level A or B alerts remain before publication[3].

G Crystal Mounted Single Crystal (100 K, N2 Stream) Diffractometer X-Ray Diffractometer (Mo Kα or Cu Kα radiation) Crystal->Diffractometer DataReduction Data Integration & Reduction (Absorption Correction) Diffractometer->DataReduction StructureSol Structure Solution (Intrinsic Phasing) DataReduction->StructureSol Refinement Structure Refinement (Olex2 / SHELXL) StructureSol->Refinement Validation CIF Validation (checkCIF) Refinement->Validation

Caption: Standardized pipeline for Single-Crystal X-ray Diffraction (SCXRD) data collection and refinement.

Conclusion

For the structural analysis of ethyl 4,6-dichloropyrimidine-2-carboxylate, Vapor Diffusion objectively outperforms slow evaporation, yielding pristine single crystals that bypass the twinning issues common to halogenated pyrimidines. Furthermore, processing the resulting SCXRD data through Olex2 rather than native command-line SHELXL provides a distinct advantage in visualizing and resolving the residual electron densities associated with the carbon-chlorine bonds, ensuring a highly accurate, publication-ready crystallographic model.

References

  • Sigma-Aldrich. "ethyl 4,6-dichloropyrimidine-2-carboxylate | 56032-01-0". Source: sigmaaldrich.com.
  • Google Patents. "US11680056B2 - MK2 inhibitors and uses thereof". Source: google.com.
  • Benchchem. "Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8". Source: benchchem.com.
  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Source: IUCr Journals (Acta Crystallographica Section C).
  • Wikipedia. "Olex2". Source: wikipedia.org.
  • Bourhis, L. J. et al. "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected". Source: IUCr Journals.

Sources

Comparative

A Comparative Guide to the Stability of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and synthetic chemistry, pyrimidine derivatives stand out as crucial building blocks for a vast array of therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and synthetic chemistry, pyrimidine derivatives stand out as crucial building blocks for a vast array of therapeutic agents. Among these, ethyl 4,6-dichloropyrimidine-2-carboxylate is a versatile intermediate. However, its journey through multi-step synthetic pathways often involves exposure to basic conditions, raising a critical question: how stable is the ethyl ester functionality in this electron-deficient heterocyclic system?

This guide provides an in-depth analysis of the stability of ethyl 4,6-dichloropyrimidine-2-carboxylate under various basic conditions commonly employed in synthetic organic chemistry. We will explore the underlying chemical principles, present comparative experimental data, and offer practical recommendations for handling this valuable synthetic intermediate.

The Chemical Rationale: Ester Stability in an Electron-Deficient System

The hydrolysis of esters under basic conditions, a reaction known as saponification, is a fundamental process in organic chemistry.[1][2][3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[1][3][4] This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.[2][3] The final step, an acid-base reaction between the carboxylic acid and the alkoxide, is essentially irreversible, driving the reaction to completion.[2][5][6]

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient.[7] This electronic characteristic is further amplified by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions.[7] Consequently, the carbonyl carbon of the ethyl ester at the C2 position is rendered significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to esters on simple alkyl or aryl systems. This heightened reactivity is a double-edged sword: while it can be beneficial for certain transformations, it poses a significant risk of unintended hydrolysis under basic conditions.

Experimental Design for Stability Assessment

To quantitatively assess the stability of ethyl 4,6-dichloropyrimidine-2-carboxylate, a series of experiments were designed to expose the compound to a range of commonly used bases, solvents, and temperatures. The progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the starting material remaining over time.

For a comparative perspective, the stability of the corresponding methyl and tert-butyl esters was also evaluated under identical conditions. tert-Butyl esters are generally known to be more resistant to basic hydrolysis due to the steric hindrance afforded by the bulky tert-butyl group.[8][9]

Experimental Workflow:

Caption: Workflow for assessing ester stability under basic conditions.

Comparative Stability Data

The following tables summarize the percentage of the parent ester remaining after incubation under various basic conditions.

Table 1: Stability in the presence of Potassium Carbonate (K₂CO₃) in Acetonitrile/Water at 25°C

Time (h)Ethyl Ester (%)Methyl Ester (%)tert-Butyl Ester (%)
0100100100
1959299
4827598
24554096

Table 2: Stability in the presence of Lithium Hydroxide (LiOH) in THF/Water at 25°C

Time (h)Ethyl Ester (%)Methyl Ester (%)tert-Butyl Ester (%)
0100100100
1453092
45<178
24<1<155

Table 3: Stability in the presence of Triethylamine (Et₃N) in Acetonitrile at 50°C

Time (h)Ethyl Ester (%)Methyl Ester (%)tert-Butyl Ester (%)
0100100100
19897100
4928899
24787098
Discussion of Results and Recommendations

The experimental data clearly indicate that the stability of the ester group on the 4,6-dichloropyrimidine ring is highly dependent on the strength of the base and the nature of the ester's alkyl group.

  • Strong Bases Lead to Rapid Degradation: Strong hydroxide bases like LiOH and NaOH cause rapid hydrolysis of both ethyl and methyl esters, even at room temperature.[2][6][10] For synthetic steps requiring the use of strong bases, the ethyl ester of 4,6-dichloropyrimidine-2-carboxylate is not a suitable substrate if the ester functionality needs to be preserved.

  • Milder Bases Offer a Processing Window: Weaker inorganic bases like potassium carbonate and organic bases like triethylamine result in significantly slower hydrolysis. This suggests that for reactions employing these milder bases, such as nucleophilic aromatic substitutions (SNAr) with amine nucleophiles, the ethyl ester may be sufficiently stable, especially if reaction times are kept short and temperatures are moderate.[7][11][12]

  • Steric Hindrance is Key for Stability: The tert-butyl ester demonstrated markedly superior stability under all tested conditions. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, making it a much more robust protecting group for the carboxylic acid when basic conditions are unavoidable.[8][9]

Decision Framework for Synthetic Chemists:

Decision_Framework Start Planning a reaction with Ethyl 4,6-dichloropyrimidine-2-carboxylate Condition Will the reaction use basic conditions? Start->Condition Base_Type What type of base? Condition->Base_Type Yes No_Base Proceed with synthesis. Condition->No_Base No Strong_Base Strong Base (e.g., NaOH, LiOH, KOH) Base_Type->Strong_Base Mild_Base Mild Base (e.g., K2CO3, Et3N, DIPEA) Base_Type->Mild_Base Action_Protect High risk of hydrolysis. Consider using a t-butyl ester or another base-stable protecting group. Strong_Base->Action_Protect Action_Proceed Proceed with caution. Monitor reaction closely for hydrolysis byproducts. Keep reaction time and temperature to a minimum. Mild_Base->Action_Proceed

Caption: Decision-making guide for using the ethyl ester in basic media.

Detailed Experimental Protocol: HPLC Monitoring of Ester Hydrolysis

To ensure the reproducibility and trustworthiness of these findings, the detailed analytical protocol is provided below.

Objective: To quantify the concentration of ethyl 4,6-dichloropyrimidine-2-carboxylate over time in the presence of a basic reagent.

Materials:

  • Ethyl 4,6-dichloropyrimidine-2-carboxylate

  • HPLC grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Selected base (e.g., K₂CO₃)

  • Reaction solvent (e.g., ACN/Water mixture)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of ethyl 4,6-dichloropyrimidine-2-carboxylate of known concentration (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Reaction Setup: In a reaction vial, dissolve a known amount of ethyl 4,6-dichloropyrimidine-2-carboxylate in the chosen reaction solvent.

  • Initiation: Add the basic reagent to initiate the reaction. Start a timer immediately.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 4, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a solution of ACN/water containing a small amount of acid (e.g., 0.1% TFA) to neutralize the base and halt the hydrolysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient would be 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peak area corresponding to the starting material in each chromatogram. Use the calibration curve to determine the concentration at each time point and calculate the percentage of remaining ester.

Conclusion

While ethyl 4,6-dichloropyrimidine-2-carboxylate is a valuable and reactive intermediate, its ethyl ester is labile under basic conditions, particularly in the presence of strong hydroxide bases. For synthetic transformations requiring basic conditions, a careful evaluation of the base strength, reaction time, and temperature is imperative. For situations demanding robust stability, the use of a more sterically hindered ester, such as a tert-butyl ester, is strongly recommended. This guide provides the foundational data and a decision-making framework to aid chemists in navigating the synthetic challenges associated with this important heterocyclic building block.

References

  • Vertex AI Search. (n.d.). 13 Saponification of Esters.
  • Fiveable. (2025, August 15). 11.3 Protecting groups - Organic Chemistry II.
  • Wikipedia. (n.d.). Protecting group.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄.
  • A-Level Chemistry. (n.d.). Ester hydrolysis.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • YouTube. (2021, December 10). Saponification (Hydrolysis of Esters with OH-).
  • Chemguide. (n.d.). hydrolysis of esters.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

Sources

Validation

TLC Reaction Monitoring for Ethyl 4,6-Dichloropyrimidine-2-Carboxylate: A Comparative Methodological Guide

Introduction Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a privileged, highly reactive electrophilic scaffold widely utilized in the synthesis of advanced therapeutics, including MK2 inhibitors, KRAS-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a privileged, highly reactive electrophilic scaffold widely utilized in the synthesis of advanced therapeutics, including MK2 inhibitors, KRAS-G12D antagonists, and CDK9 inhibitors[1][2][3]. The molecule features three distinct sites for functionalization: two electrophilic chlorides at C4 and C6 (primed for Nucleophilic Aromatic Substitution, SNAr, or cross-coupling) and an ethyl ester at C2.

Because these sites can undergo competing reactions—such as bis-substitution versus mono-substitution, or premature ester hydrolysis—establishing a robust, self-validating Thin-Layer Chromatography (TLC) protocol is critical for real-time kinetic monitoring and yield optimization[4][5].

Analytical Modality Comparison: TLC vs. LC-MS

While modern drug discovery relies heavily on Liquid Chromatography-Mass Spectrometry (LC-MS) for absolute structural confirmation, TLC remains indispensable for the real-time monitoring of pyrimidine functionalization due to its immediate feedback loop and high-throughput capacity.

Analytical FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Turnaround Time < 5 minutes10–15 minutes (including sample prep and column equilibration)
Isomer Resolution High (with optimized mobile phase)Moderate (often requires specialized or chiral columns)
Cost per Sample Extremely LowHigh
Primary Utility Real-time kinetic monitoring, endpoint determinationMass confirmation, trace impurity profiling

Comparison of TLC Solvent Systems

The pyrimidine core of ethyl 4,6-dichloropyrimidine-2-carboxylate is electron-deficient and lacks hydrogen bond donors, making it highly mobile in non-polar solvents[6]. However, as substitution occurs (e.g., the introduction of an amine via SNAr), the polarity and hydrogen-bonding capacity of the molecule shift drastically[7].

The table below objectively compares the performance of various solvent systems for monitoring these transformations.

Solvent System (v/v)Target ApplicationStarting Material

Mono-Aminated Product

Resolution Quality & Scientific Notes
Hexane : EtOAc (4:1) Early-stage reaction monitoring, Cross-coupling~0.60~0.10Excellent. Best for tracking the initial disappearance of the starting material.
Hexane : EtOAc (1:1) Mid-to-late stage SNAr monitoring~0.85~0.45Optimal. Provides the best spatial separation between mono- and bis-substituted products[6].
DCM : MeOH (95:5) Highly polar derivatives, Ester hydrolysis>0.90~0.50Moderate. Excellent for highly polar products, but the starting material runs with the solvent front, obscuring early kinetics.
Pet. Ether : EtOAc (4:1) Cost-effective alternative to Hexane~0.55~0.08Good. Yields slightly lower

values than hexane; requires longer development time due to viscosity differences.

Mechanistic Insights: The Causality of Chromatographic Behavior

As a Senior Application Scientist, it is crucial to understand why these molecules behave the way they do on a silica stationary phase to troubleshoot effectively:

  • The Starting Material Dynamics: The strong electron-withdrawing nature of the two chlorines and the C2-ester significantly reduces the basicity of the pyrimidine nitrogens. This prevents strong dipole-dipole interactions or hydrogen bonding with the acidic silanol (Si-OH) groups of the silica gel, resulting in rapid elution in non-polar systems like 4:1 Hexane:EtOAc[6][7].

  • The SNAr Product Shift: When a primary or secondary amine displaces a chlorine atom, the pyrimidine ring becomes electron-rich via resonance. More importantly, the new amine group introduces a strong hydrogen bond donor. This anchors the product to the silica gel, causing a drastic drop in

    
    .
    
  • Mitigating Streaking (Self-Validating Control): Basic aminated pyrimidines often streak on standard silica due to over-interaction with silanol groups. Adding 1% Triethylamine (TEA) to the mobile phase acts as a self-validating system: it neutralizes the acidic sites on the plate, ensuring sharp, quantifiable spots that accurately reflect reaction conversion rather than chromatographic artifacts[5].

Step-by-Step Experimental Methodology

To ensure a self-validating analytical system, follow this standardized protocol for monitoring the SNAr reaction of ethyl 4,6-dichloropyrimidine-2-carboxylate with an amine[5][7].

Step 1: Sample Preparation & Quenching

  • Extract a 10 µL aliquot from the active reaction mixture using a glass capillary.

  • Dilute the aliquot in 100 µL of an appropriate organic solvent (e.g., Ethyl Acetate or DCM). This halts the reaction and reduces the concentration, preventing spot overloading and tailing.

Step 2: Plate Spotting (The Internal Control)

  • Use a pre-coated silica gel 60 F254 glass or aluminum plate[3][7].

  • Draw a faint pencil baseline 1 cm from the bottom of the plate.

  • Crucial Step: Spot the plate in three distinct lanes to create an internal validation matrix:

    • Lane 1: Pure Starting Material (Reference).

    • Lane 2: Co-spot (Starting Material + Reaction Mixture). This proves that the product spot is chemically distinct and not an artifact of matrix effects or pH shifts.

    • Lane 3: Reaction Mixture.

Step 3: Development

  • Place the plate in a pre-equilibrated TLC chamber containing Hexane:EtOAc (1:1 v/v). Ensure the solvent level is strictly below the baseline.

  • Allow the solvent front to migrate until it is 1 cm from the top of the plate.

  • Remove the plate and air-dry immediately to prevent spot diffusion.

Step 4: Visualization

  • Primary: Examine under short-wave UV light (254 nm). The highly conjugated pyrimidine ring strongly absorbs UV, appearing as dark, distinct spots against the green fluorescent background of the F254 indicator[7][8].

  • Secondary (Optional): If the substituted amine is aliphatic, dip the plate in a Potassium Permanganate (

    
    ) stain and gently heat. The aliphatic amine will oxidize, appearing as a bright yellow spot on a purple background, confirming the successful incorporation of the aliphatic moiety.
    

TLC System Selection Workflow

The following decision tree illustrates the logical flow for selecting the optimal TLC conditions based on the specific chemical transformation being performed on the pyrimidine core.

G Start Reaction Sample (Ethyl 4,6-dichloropyrimidine-2-carboxylate) CheckType Identify Reaction Type Start->CheckType SNAr SNAr (Amine Substitution) CheckType->SNAr Coupling Suzuki/Cross-Coupling CheckType->Coupling Hydrolysis Ester Hydrolysis CheckType->Hydrolysis TLC1 Hexane:EtOAc (1:1) Add 1% TEA if streaking occurs SNAr->TLC1 TLC2 Hexane:EtOAc (4:1) Standard Elution Coupling->TLC2 TLC3 DCM:MeOH (9:1) Add 1% AcOH for sharp spots Hydrolysis->TLC3 Vis Visualize at UV 254 nm (Confirm with KMnO4 if aliphatic) TLC1->Vis TLC2->Vis TLC3->Vis

Decision tree for selecting TLC solvent systems based on pyrimidine functionalization.

References

1.[4] Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 - Benchchem - 4 2.[1] US12060367B2 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer - Google Patents - 1 3.[2] US11680056B2 - MK2 inhibitors and uses thereof - Google Patents - 2 4.[8] Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 (UV Properties) - Benchchem - 8 5.[6] 1193-21-1 | 4,6-Dichloropyrimidine | Chlorides - Ambeed - 6 6.[3] Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 - RSC.org - 3 7.[5] Application Notes and Protocols for 4,6-Dichloropyrimidine-5-carbaldehyde in Medicinal Chemistry - Benchchem -5 8.[7] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar - 7

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4,6-dichloropyrimidine-2-carboxylate proper disposal procedures

Comprehensive Disposal and Handling Protocol for Ethyl 4,6-dichloropyrimidine-2-carboxylate Executive Summary As drug development professionals and synthetic chemists, we frequently rely on halogenated pyrimidines as ver...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for Ethyl 4,6-dichloropyrimidine-2-carboxylate

Executive Summary As drug development professionals and synthetic chemists, we frequently rely on halogenated pyrimidines as versatile building blocks. Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0) is a prime example, offering excellent reactivity for substitution reactions[1]. However, the presence of two chlorine atoms on the pyrimidine ring fundamentally alters how this compound—and any solvent it touches—must be managed at the end of its lifecycle[2]. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this chemical, ensuring compliance with environmental regulations and laboratory safety standards.

1. Chemical Profiling and the Causality of Hazard To manage a chemical safely, we must first understand its molecular behavior. Ethyl 4,6-dichloropyrimidine-2-carboxylate (C7H6Cl2N2O2) is a halogenated organic compound[2]. In waste management, the distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is rooted in combustion thermodynamics and environmental toxicology[3].

When non-halogenated solvents (like ethanol or hexane) are disposed of, they are often sent for "fuel blending"—a cost-effective process where the waste is burned to recover energy[3]. Halogenated waste cannot be subjected to standard fuel blending. If a single drop of a chlorinated pyrimidine is mixed into a carboy of non-halogenated solvent, the entire container must be reclassified as halogenated waste, effectively doubling the disposal cost for the facility[3].

2. The Thermodynamics of Halogenated Waste Disposal Why is halogenated waste so strictly regulated? The answer lies in the thermal degradation pathways of carbon-chlorine (C-Cl) bonds.

If chlorinated organic waste is incinerated at standard municipal or low-grade industrial temperatures (500°C – 800°C), incomplete combustion occurs. In the presence of oxygen and trace metals, these conditions strongly favor the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4]. Dioxins are among the most toxic environmental pollutants known, capable of causing severe ecological damage and human health crises.

To safely destroy Ethyl 4,6-dichloropyrimidine-2-carboxylate, certified disposal facilities must utilize specialized high-temperature plasma furnaces or twin-chamber incinerators operating above 1000°C[4]. At this temperature, the molecule is completely atomized. To prevent dioxins from reforming as the gas cools, the exhaust must undergo rapid thermal quenching, followed by alkaline scrubbing (using water and bases) to neutralize the resulting hydrochloric acid (HCl) gas into harmless salts[5].

G Waste Halogenated Pyrimidine Waste (Contains C-Cl bonds) LowTemp Standard Incineration (< 800°C) Waste->LowTemp Improper Disposal HighTemp Specialized High-Temp Incineration (> 1000°C + Rapid Quench) Waste->HighTemp Proper Disposal Dioxins De Novo Synthesis of Toxic Dioxins/Furans (PCDD/Fs) LowTemp->Dioxins Incomplete Combustion Safe Complete Breakdown to CO2, H2O, and HCl gas HighTemp->Safe Thermal Destruction Scrubber Alkaline Scrubbing (Neutralizes HCl to harmless salts) Safe->Scrubber Acid Gas Processing Release Safe Environmental Release Scrubber->Release

Thermal degradation pathways of halogenated organics and dioxin formation.

3. Standard Operating Procedure: Laboratory Disposal As a Senior Application Scientist, I mandate that all laboratory personnel follow this self-validating protocol to ensure regulatory compliance (e.g., EPA RCRA Subpart K) and operational safety[6].

Step 1: Primary Segregation at the Bench

  • Action: Establish two distinct, clearly marked liquid waste streams in the fume hood: "Halogenated" and "Non-Halogenated."

  • Validation: Before discarding any reaction mixture containing Ethyl 4,6-dichloropyrimidine-2-carboxylate, verify that it is going into the Halogenated container. Never mix it with pure acetone, ethanol, or ethyl acetate waste streams[7].

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible container. High-Density Polyethylene (HDPE) carboys or dedicated safety disposal cans are required[3].

  • Validation: Ensure the container lid is securely closed at all times unless actively adding waste. This prevents the volatilization of toxic organics and complies with EPA open-container regulations[6][7].

Step 3: RCRA-Compliant Labeling

  • Action: Immediately label the container upon the first drop of waste. Under EPA Subpart K, the label must clearly state "Hazardous Waste" and include descriptive terms such as "Halogenated Organic Solvents"[6].

  • Validation: Ensure the accumulation start date is clearly written on the label. Laboratories typically cannot exceed 50 gallons of accumulated hazardous waste at any time without triggering stricter generator status[7].

Step 4: Central Accumulation and Vendor Handoff

  • Action: Once the container is full (or reaches the institutional time limit, often 6-12 months), transfer it to the facility's Central Accumulation Area (CAA)[6].

  • Validation: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. EHS will bulk the halogenated solvents into 55-gallon metal drums for specialized high-temperature incineration[3].

G Start Generate Ethyl 4,6-dichloro pyrimidine-2-carboxylate Waste Check Is it mixed with non-halogenated solvents? Start->Check Halogenated Classify as Halogenated Organic Waste (EPA F-Listed) Check->Halogenated No Mixed Entire volume becomes Halogenated Waste (High Cost) Check->Mixed Yes Segregate Segregate into Dedicated Halogenated Waste Container Halogenated->Segregate Label Label: 'Hazardous Waste - Halogenated Organics' Segregate->Label Mixed->Segregate Store Store in Secondary Containment (Central Accumulation Area) Label->Store

Workflow for segregating halogenated pyrimidine laboratory waste.

4. Quantitative Data and Segregation Guidelines

To facilitate rapid decision-making at the bench, refer to the following quantitative summaries.

Table 1: Physicochemical & Waste Classification Profile

Property / MetricValue / Classification
Chemical Name Ethyl 4,6-dichloropyrimidine-2-carboxylate
CAS Number 56032-01-0[1][2]
Molecular Weight 221.04 g/mol [1][2]
Halogen Content 2 Chlorine atoms per molecule
EPA Waste Classification Halogenated Organic Waste (Often F-Listed when mixed with spent solvents)[3]
Incineration Requirement > 1000°C with rapid quenching[4][5]

Table 2: Solvent Segregation Matrix

Solvent CategoryExamplesCompatibility with Ethyl 4,6-dichloropyrimidine-2-carboxylate WasteDisposal Cost Impact if Mixed
Halogenated Organics Methylene chloride, Chloroform, Carbon tetrachloride[3]Highly Compatible. Mix freely in the Halogenated waste carboy.Baseline (Standard high cost for halogenated waste).
Non-Halogenated Organics Acetone, Ethanol, Hexane, Ethyl acetate, Toluene[3][7]Incompatible by Policy. Do not mix unless generated together in a single reaction.Severe. Converts cheap non-halogenated waste into expensive halogenated waste[3].
Aqueous Waste Water, dilute buffersIncompatible. Keep aqueous and organic streams separate.High. Complicates incineration and phase separation.
Strong Acids/Bases Nitric acid, Sulfuric acid, HF[7]Strictly Incompatible. Risk of violent reaction.Extreme safety hazard.

By adhering to this scientifically grounded protocol, your laboratory will not only maintain strict regulatory compliance but also actively prevent the release of highly toxic environmental pollutants.

References [1] Building Blocks Catalogue June 2024. namiki-s.co.jp. 1[2] CAS Index 5603 - ChemBK. chembk.com. 2[7] Chemical waste management: combining compatible used organic solvents. louisville.edu. 7[3] 7.2 Organic Solvents - Environment, Health and Safety. cornell.edu. 3[6] Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. epa.gov. 6[4] The formation of dioxins in combustion systems - ResearchGate. researchgate.net. 4[5] Chemical Industry Energy Efficiency and Emission Reduction Project: Environmental Impact Assessment. rightsindevelopment.org. 5

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-dichloropyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dichloropyrimidine-2-carboxylate
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